Aurora kinase inhibitor-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17Cl2N3O4S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24) |
InChI Key |
SWOMTHLQJFJUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pan-Aurora Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: While the specific designation "Aurora kinase inhibitor-9" does not correspond to a widely recognized compound in the scientific literature, this guide provides a comprehensive overview of the mechanism of action for pan-Aurora kinase inhibitors, a class of molecules that target all three isoforms of the Aurora kinase family (A, B, and C). To illustrate this mechanism, we will draw upon data from well-characterized pan-Aurora kinase inhibitors, such as CCT137690 and AT9283. These inhibitors serve as exemplary models for understanding how simultaneous inhibition of Aurora kinases A, B, and C leads to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Core Mechanism of Action
Pan-Aurora kinase inhibitors are ATP-competitive small molecules that bind to the catalytic domain of Aurora kinases A, B, and C, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts multiple critical processes during mitosis, leading to cell cycle arrest, abnormal cell division, and ultimately, apoptosis.
Inhibition of Aurora Kinase A (AURKA): AURKA is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle. Inhibition of AURKA leads to defects in these processes, resulting in the formation of monopolar or multipolar spindles. This disruption of spindle integrity activates the spindle assembly checkpoint (SAC), causing a transient mitotic arrest.
Inhibition of Aurora Kinase B (AURKB): As a key component of the chromosomal passenger complex (CPC), AURKB plays a crucial role in ensuring proper chromosome-microtubule attachments, chromosome segregation, and cytokinesis. Inhibition of AURKB disrupts the localization and function of the CPC, leading to chromosome misalignment at the metaphase plate and a failure to satisfy the SAC. Consequently, cells may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage, which results in endoreduplication and the formation of polyploid cells. Furthermore, AURKB inhibition directly impairs the final stage of cell division, cytokinesis, leading to the formation of multinucleated cells. A key biomarker for AURKB activity is the phosphorylation of histone H3 at serine 10 (pHH3 Ser10), which is reliably inhibited by these compounds.[1]
Inhibition of Aurora Kinase C (AURKC): While the role of AURKC is less universally characterized in somatic cancers, it shares significant homology and overlapping functions with AURKB, particularly in meiosis. In cancer cells where AURKC is aberrantly expressed, its inhibition is thought to contribute to the overall anti-mitotic phenotype observed with pan-Aurora kinase inhibitors.
The combined inhibition of all three Aurora kinases results in a potent anti-cancer effect, characterized by mitotic catastrophe and the induction of apoptosis.
Quantitative Data on Representative Pan-Aurora Kinase Inhibitors
The following tables summarize the in vitro potency of two well-characterized pan-Aurora kinase inhibitors, CCT137690 and AT9283, against the Aurora kinase isoforms and in various cancer cell lines.
Table 1: Biochemical Potency of CCT137690
| Target | IC50 (nM) | Reference |
| Aurora A | 15 | [2] |
| Aurora B | 25 | [2] |
| Aurora C | 19 | [2] |
Table 2: Cellular Anti-proliferative Activity of CCT137690
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SW620 | Colon Carcinoma | 0.3 | [2] |
| A2780 | Ovarian Cancer | 0.14 | [2] |
| ORL-48 | Oral Cancer | 0.81 | [3] |
| ORL-115 | Oral Cancer | 0.84 | [3] |
Table 3: Biochemical Potency of AT9283
| Target | IC50 (nM) | Reference |
| Aurora A | 3 | [4] |
| Aurora B | 3 | [4] |
| JAK2 | 1.2 | [4] |
| JAK3 | 1.1 | [4] |
| Abl (T315I) | 4.0 | [4] |
Table 4: Cellular Anti-proliferative Activity of AT9283
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B-NHL cell lines | Aggressive B-cell Non-Hodgkin's Lymphoma | < 1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Aurora kinase inhibitor activity. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Aurora kinase A, B, or C
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., CCT137690)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[6]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 or IC50 values.[7]
Western Blotting for Phospho-Histone H3
This technique is used to detect the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B, as a biomarker of inhibitor activity in cells.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploidy based on DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution and incubate in the dark for at least 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the DNA dye.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in each phase and to identify polyploid populations.[10]
Mandatory Visualizations
Signaling Pathways
Caption: Aurora Kinase Signaling and Inhibition.
Experimental Workflow
Caption: Workflow for Characterizing Aurora Kinase Inhibitors.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
The Discovery and Synthesis of Aurora Kinase Inhibitor-9: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide delves into the discovery and synthesis of a potent dual Aurora kinase A (AURKA) and Aurora kinase B (AURKB) inhibitor, designated as Aurora kinase inhibitor-9 (also known as compound 9d). This document provides a comprehensive overview of its biological activity, a detailed, representative synthesis protocol, and the methodologies for its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to Aurora Kinases and Their Role in Oncology
Aurora kinases play a pivotal role in ensuring the fidelity of cell division. The family consists of three members in mammals: Aurora A, B, and C.
-
Aurora A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle during mitosis.
-
Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C (AURKC) has functions that overlap with Aurora B and is highly expressed in meiotic cells.
Given their critical roles in cell proliferation, the overexpression of Aurora kinases is frequently observed in a wide range of human cancers, correlating with poor prognosis. This has spurred the development of numerous small molecule inhibitors targeting these kinases. Dual inhibition of both AURKA and AURKB is a particularly attractive strategy, as it can induce synergistic anti-tumor effects by disrupting multiple stages of mitosis, leading to mitotic catastrophe and apoptosis in cancer cells.
This compound: A Potent Dual Inhibitor
This compound (compound 9d) is a novel, potent, and dual inhibitor of both AURKA and AURKB. It belongs to a chemical class of sulfonamide-based 4-anilinoquinoline derivatives.
Chemical Properties and Structure
| Property | Value |
| Compound Name | This compound (9d) |
| CAS Number | 2419107-09-6 |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S |
| Molecular Weight | 454.33 g/mol |
Structure of this compound
Biological Activity
This compound has demonstrated potent inhibitory activity against both Aurora A and Aurora B kinases, as summarized in the table below.
| Target | IC₅₀ (µM) | Reference |
| Aurora A Kinase | 0.093 | [1] |
| Aurora B Kinase | 0.09 | [1] |
The potent, dual-inhibitory profile of this compound suggests its potential as a powerful anti-proliferative agent for cancer therapy.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a representative synthetic protocol based on the general procedures for the synthesis of sulfonamide-based 4-anilinoquinoline derivatives.
Disclaimer: The following protocol is a representative synthesis based on published methods for this class of compounds. The exact, step-by-step procedure may vary and should be further optimized based on the original research publication by Al-Sanea MM, et al. (2020).
Synthetic Scheme
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of the Sulfonamide Moiety
-
To a stirred solution of the appropriate aniline derivative in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.
-
React the sulfonyl chloride with the desired amine (e.g., methylamine) in the presence of a base (e.g., triethylamine) in an appropriate solvent to form the sulfonamide.
Step 2: Synthesis of the 4-Anilinoquinoline Core
-
Dissolve 4,7-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., isopropanol).
-
Add the synthesized sulfonamide derivative from Step 1 and a catalytic amount of acid (e.g., HCl).
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry to obtain the 4-anilinoquinoline intermediate.
Step 3: Final Synthesis of this compound
The final step typically involves the hydrolysis of the ester group on the quinoline ring followed by amidation, or direct amidation, to install the final functional group. The specifics of this step for compound 9d would be detailed in the primary literature.
Biological Evaluation: Aurora Kinase Inhibition Assay
The inhibitory activity of this compound against AURKA and AURKB is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly used method.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Experimental Protocol
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Dual inhibition of AURKA and AURKB by this compound disrupts mitosis at multiple points, leading to profound anti-proliferative effects.
Caption: Signaling pathways affected by dual Aurora A and B inhibition.
Inhibition of AURKA leads to defects in centrosome function and spindle assembly, resulting in mitotic arrest. Inhibition of AURKB disrupts chromosome segregation and cytokinesis, leading to the formation of polyploid cells. The accumulation of these mitotic errors ultimately triggers apoptotic cell death.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its potent dual inhibitory activity against both AURKA and AURKB provides a strong rationale for its further investigation. Future studies should focus on a comprehensive preclinical evaluation, including in vivo efficacy in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and assessment of its safety and tolerability. The detailed structure-activity relationship studies of the sulfonamide-based 4-anilinoquinoline scaffold will be instrumental in optimizing the potency, selectivity, and drug-like properties of this class of inhibitors, with the ultimate goal of translating these findings into effective clinical candidates for the treatment of cancer.
References
In-Depth Technical Guide to Aurora Kinase Inhibitor-9: An In Vitro Kinase Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurora kinase inhibitor-9, a potent dual inhibitor of Aurora A and Aurora B kinases. This document details its biochemical activity, impact on cellular processes, and the methodologies used for its in vitro characterization, offering valuable insights for researchers in oncology and drug discovery.
Introduction to Aurora Kinases and Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are crucial serine/threonine kinases that regulate cell cycle progression, particularly during mitosis.[1] Their overexpression is implicated in various human cancers, making them attractive targets for therapeutic intervention. Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[1]
This compound (also known as compound 9d) is a novel sulfonamide-based 4-anilinoquinoline derivative identified as a potent dual inhibitor of both Aurora A and Aurora B kinases.[2] Its mechanism of action involves competing with ATP for the binding site on the kinases, thereby blocking their catalytic activity.[3]
Quantitative Analysis of In Vitro Kinase Inhibition
This compound demonstrates potent inhibitory activity against both Aurora A and Aurora B kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined through in vitro kinase assays.
| Kinase Target | IC50 (µM) |
| Aurora A | 0.093 |
| Aurora B | 0.09 |
| Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.[4] |
In Vitro Anti-Proliferative Activity
The inhibitory effect of this compound on the proliferation of various cancer cell lines highlights its potential as an anti-cancer agent. While comprehensive data from a broad panel such as the NCI-60 is not yet publicly available, initial studies have shown significant growth inhibition in specific cell lines.
| Cell Line | Cancer Type | % Inhibition |
| KW12 | Colon Cancer | 53% |
| A498 | Kidney Cancer | 54% |
| Table 2: Anti-proliferative activity of this compound in selected cancer cell lines.[5] |
Experimental Protocols
In Vitro Aurora Kinase Assay
The following protocol outlines a typical luminescent-based in vitro kinase assay used to determine the IC50 values of inhibitors like this compound. This method measures the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay Workflow
Signaling Pathways and Mechanism of Action
Aurora kinases A and B play pivotal roles in orchestrating the complex series of events during mitosis. Inhibition of these kinases by this compound disrupts these processes, leading to mitotic arrest and ultimately, cell death.
Aurora A Signaling Pathway
Aurora A is primarily involved in centrosome maturation and the formation of a bipolar spindle. Its inhibition leads to defects in these processes, resulting in mitotic arrest.
Aurora A Signaling Pathway and Inhibition
Aurora B Signaling Pathway
Aurora B, as a component of the chromosomal passenger complex (CPC), is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its inhibition leads to chromosome missegregation and failed cell division.
Aurora B Signaling Pathway and Inhibition
Conclusion
This compound is a potent, dual inhibitor of Aurora A and Aurora B kinases with demonstrated in vitro efficacy. Its ability to disrupt key mitotic processes underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its anti-proliferative effects across a broader range of cancer cell lines and in in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biological Activity of Aurora Kinase Inhibitors: A Focus on AMG 900
This technical guide provides a comprehensive overview of the biological activity of Aurora kinase inhibitors, with a specific focus on the potent, orally bioavailable, pan-Aurora kinase inhibitor, AMG 900. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.
Introduction to Aurora Kinases
The Aurora kinase family consists of serine/threonine kinases that are crucial regulators of mitosis.[1][2] In humans, this family includes three members: Aurora A, Aurora B, and Aurora C.[1] These kinases play vital roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Overexpression of Aurora kinases, particularly Aurora A and B, is frequently observed in a wide variety of human tumors and has been linked to oncogenesis, making them attractive targets for cancer therapy.[2][4] Aurora kinase inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby disrupting mitotic progression and inducing cell death in cancer cells.[5][6]
Quantitative Biological Data for AMG 900
AMG 900 is a potent and selective pan-Aurora kinase inhibitor.[1] Its biological activity has been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of AMG 900
| Target Kinase | IC50 (nM) |
| Aurora A | 5 |
| Aurora B | 4 |
| Aurora C | 1 |
| Data sourced from reference[1]. |
Table 2: In Vitro Anti-proliferative Activity of AMG 900
| Cell Line Characteristics | Activity |
| Wide range of human tumor cell lines | Potent |
| Paclitaxel-resistant cell lines | Potent |
| Cell lines resistant to other Aurora kinase inhibitors (AZD1152, MK-0457, PHA739358) | Potent |
| Tumor cells with high or low P-gp or BCRP status | Consistently Potent |
| This table summarizes the potent anti-proliferative activity of AMG 900 as described in reference[1]. |
Table 3: In Vivo Anti-tumor Efficacy of AMG 900 in Xenograft Models
| Tumor Xenograft Model | Efficacy |
| MDA-MB-231 (Breast) | Growth Inhibition |
| HCT116 (Colon) | Growth Inhibition |
| NCI-H460-PTX (MDR) | Growth Inhibition |
| MES-SA (Uterine) | Growth Inhibition |
| MES-SA-Dx5 (MDR) | Growth Inhibition |
| Summary of in vivo activity from reference[7]. |
Mechanism of Action
Aurora kinase inhibitors, including AMG 900, typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[5][6] The inhibition of different Aurora kinase isoforms leads to distinct cellular phenotypes.
-
Inhibition of Aurora A: Selective inhibition of Aurora A leads to defects in centrosome maturation and mitotic spindle assembly, resulting in a transient G2-M arrest and the formation of monopolar spindles.[1][8] This ultimately leads to apoptosis.[1][7]
-
Inhibition of Aurora B: Inhibition of Aurora B, a component of the chromosomal passenger complex, results in chromosome misalignment, failure of cytokinesis, and endoreduplication, leading to the formation of polyploid cells and subsequent apoptosis.[4][7]
-
Pan-Aurora Inhibition: As a pan-inhibitor, AMG 900's cellular phenotype is consistent with the inhibition of Aurora B.[1]
Below is a diagram illustrating the central role of Aurora kinases in mitosis and the consequences of their inhibition.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition by AMG 900.
Experimental Protocols
The biological activity of Aurora kinase inhibitors is determined through a series of standardized in vitro and in vivo assays.
1. In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A recombinant kinase is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured.
-
General Protocol:
-
Recombinant Aurora kinase is incubated with the inhibitor (e.g., AMG 900) at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
2. Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is assessed using a metabolic indicator.
-
General Protocol:
-
Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the Aurora kinase inhibitor.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
A viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) is added to each well.
-
The signal (e.g., absorbance or fluorescence) is measured using a plate reader.
-
The concentration that inhibits cell growth by 50% (GI50 or EC50) is determined.
-
Caption: Workflow for a Cell Proliferation Assay.
3. In Vivo Tumor Xenograft Study
These studies evaluate the anti-tumor activity of an inhibitor in a living organism, typically in immunodeficient mice bearing human tumors.
-
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
General Protocol:
-
Human tumor cells are injected subcutaneously into immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the Aurora kinase inhibitor via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Conclusion
Aurora kinase inhibitors represent a promising class of targeted therapies for the treatment of various cancers. As exemplified by AMG 900, these agents demonstrate potent and broad anti-tumor activity in preclinical models. A thorough understanding of their quantitative biological activity, mechanism of action, and the experimental protocols used for their characterization is essential for their continued development and successful clinical translation.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Aurora Kinase Inhibitors: A Technical Guide
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a class of potent Aurora kinase inhibitors, focusing on the chemical modifications that influence their inhibitory activity and selectivity. The content herein is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.
Core Scaffold and Key Interactions
A prominent class of Aurora kinase inhibitors is based on the anilinoquinazoline scaffold. These inhibitors typically bind to the ATP-binding pocket of the kinase. The core structure generally consists of a heterocyclic ring system that mimics the adenine ring of ATP, a linker, and a substituted phenyl ring that occupies the hydrophobic pocket. The SAR data for a series of 4-anilinoquinazoline derivatives reveals critical insights into the molecular determinants of Aurora kinase inhibition.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of various analogs against Aurora A and Aurora B kinases, as well as their effect on cell proliferation.
Table 1: SAR of 4-Anilinoquinazoline Derivatives - Substitutions on the Quinazoline Ring
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | H | H | 150 | 70 |
| 2 | 6-Cl | H | 100 | 50 |
| 3 | 6-OCH3 | H | 120 | 65 |
| 4 | H | 8-OCH3 | >1000 | >1000 |
| 5 | 6,7-(OCH3)2 | H | 80 | 40 |
Data is hypothetical and compiled for illustrative purposes based on general findings in the field.
Table 2: SAR of 4-Anilinoquinazoline Derivatives - Substitutions on the Anilino Moiety
| Compound | R3 | R4 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 6 | H | H | 150 | 70 |
| 7 | 4'-Cl | H | 80 | 35 |
| 8 | 4'-OCH3 | H | 100 | 60 |
| 9 | 4'-(CH3)2N | H | 50 | 25 |
| 10 | H | 3'-NH2 | 200 | 110 |
Data is hypothetical and compiled for illustrative purposes based on general findings in the field.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following are standard protocols used in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.
-
Enzyme and Substrate Preparation : Recombinant human Aurora A and Aurora B kinases are expressed and purified. A suitable substrate, such as histone H3, is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes. The kinase reaction is initiated by adding a solution containing ATP (with a tracer amount of [γ-33P]ATP).
-
Reaction Termination and Detection : The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C and then stopped by adding a stop solution (e.g., 3% phosphoric acid). The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (or DMSO as a vehicle control) and incubated for a period of 72 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. A reagent is added to the wells, and after a short incubation, the absorbance is read using a plate reader.
-
Data Analysis : The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Aurora A and Aurora B kinases in mitosis.
Experimental Workflow for SAR Study
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Logical Relationships in Lead Optimization
Caption: Logical flow of modifying a lead compound to improve key drug-like properties.
Cellular Targets of Aurora Kinase Inhibitor-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. The three mammalian isoforms, Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are key orchestrators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents, with several compounds currently in preclinical and clinical development.
This technical guide provides an in-depth overview of a specific dual Aurora kinase inhibitor, designated as Aurora Kinase Inhibitor-9 (also referred to as compound 11d). This compound is a novel sulfonamide-based 4-anilinoquinoline derivative that demonstrates potent inhibitory activity against both AURKA and AURKB. This document will detail its cellular targets, mechanism of action, and provide a summary of its biological evaluation, including detailed experimental methodologies and data presented for comparative analysis.
Core Compound Information
This compound (11d) is a potent dual inhibitor of Aurora A and Aurora B kinases.
| Property | Value |
| Molecular Formula | C19H17Cl2N3O4S |
| Molecular Weight | 454.33 g/mol |
| IC50 (AURKA) | 0.093 µM (93 nM)[1] |
| IC50 (AURKB) | 0.09 µM (90 nM)[1] |
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound (11d) and its analogs were determined against AURKA and AURKB. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | AURKA IC50 (µM)[1] | AURKB IC50 (µM)[1] |
| 11a | 0.93 | 0.09 |
| 11b | > 10 | 0.11 |
| 11c | > 10 | 0.12 |
| 11d (this compound) | 0.093 | 0.09 |
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of both AURKA and AURKB. Molecular docking studies have elucidated the key interactions within the kinase domain that contribute to its potent inhibitory activity.
Key Molecular Interactions:
-
Hinge Region: The N1 nitrogen of the quinoline scaffold forms a crucial hydrogen bond with the hinge region amino acid Ala213 in AURKA and Ala173 in AURKB. This interaction is characteristic of many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.
-
Sulfonamide Moiety: The sulfonamide group plays a significant role in the binding affinity. The SO2 oxygen atom forms a hydrogen bond with Lys162 in AURKA and Lys122 in AURKB. Furthermore, the NH of the sulfonamide group can form hydrogen bonds with surrounding residues such as Lys141, Glu260, and Asn261 in AURKA, and Lys101, Glu177, and Asp234 in AURKB[1].
The inhibition of AURKA and AURKB by this compound disrupts the downstream signaling pathways that are critical for mitotic progression.
Affected Signaling Pathways:
-
AURKA-mediated pathways: Inhibition of AURKA leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest. This can trigger apoptosis. AURKA is also known to regulate the stability of the oncoprotein MYC, and its inhibition can lead to MYC degradation.
-
AURKB-mediated pathways: As a key component of the chromosomal passenger complex (CPC), AURKB is essential for proper kinetochore-microtubule attachments and the spindle assembly checkpoint. Inhibition of AURKB leads to chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which can also lead to apoptosis. A primary substrate of AURKB is histone H3, and inhibition of AURKB prevents the phosphorylation of histone H3 at Serine 10.
Below are diagrams illustrating the mechanism of action and the affected signaling pathways.
Caption: Competitive binding of this compound to the ATP pocket of AURKA and AURKB.
Caption: Cellular phenotypes resulting from the inhibition of Aurora Kinases A and B.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
General Chemistry
The synthesis of the sulfonamide-based 4-anilinoquinoline derivatives, including compound 11d, follows a multi-step synthetic route. A general procedure involves the reaction of a substituted 4-chloroquinoline with an appropriate aniline derivative to form the 4-anilinoquinoline core. The sulfonamide moiety is typically introduced by reacting an amino-functionalized intermediate with a sulfonyl chloride.
Example Synthetic Step: Nucleophilic Aromatic Substitution
-
To a solution of the appropriate 4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol, add the corresponding aniline derivative (1.1 equivalents).
-
The reaction mixture is heated to reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield the desired 4-anilinoquinoline product.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against AURKA and AURKB is determined using a standard in vitro kinase assay.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for determining the in vitro kinase inhibition potency.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound are evaluated against various cancer cell lines using a colorimetric assay such as the MTT assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curves.
Conclusion
This compound (11d) is a potent, dual inhibitor of AURKA and AURKB with a well-defined mechanism of action at the molecular level. Its ability to disrupt key mitotic processes through the inhibition of these critical kinases underscores its potential as an anti-cancer therapeutic agent. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and development of this and similar classes of Aurora kinase inhibitors.
References
Downstream Signaling Pathways Affected by Aurora Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways affected by Aurora kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data for key inhibitors, and visual representations of the underlying molecular mechanisms.
Introduction
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors (AKIs) are a class of small molecules designed to block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells. This guide focuses on the downstream consequences of Aurora kinase inhibition, providing a technical framework for studying these effects.
Core Signaling Pathways Modulated by Aurora Kinase Inhibition
Inhibition of Aurora kinases, particularly Aurora A and Aurora B, disrupts several critical cellular processes, leading to anti-tumor effects. The primary consequences of this inhibition are mitotic catastrophe and the induction of apoptosis.
Mitotic Spindle Disruption and Cell Cycle Arrest
Selective inhibition of Aurora A kinase leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and a transient G2/M arrest. In contrast, inhibition of Aurora B, a key component of the chromosomal passenger complex, interferes with chromosome alignment and segregation, overrides the spindle assembly checkpoint, and leads to endoreduplication and polyploidy. Pan-Aurora kinase inhibitors exhibit a combination of these effects.
Induction of Apoptosis
A primary outcome of mitotic disruption by AKIs is the induction of apoptosis. This can occur through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: Aurora A kinase can phosphorylate and promote the degradation of the tumor suppressor p53. Inhibition of Aurora A can therefore lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes like PUMA and NOXA, and cell cycle arrest via p21.
-
Mitochondrial (Intrinsic) Pathway: AKIs can induce apoptosis through the mitochondrial pathway, characterized by the breakdown of the mitochondrial membrane potential and the activation of caspase-3. In some cellular contexts, this is dependent on the pro-apoptotic proteins Bak and Bax.
-
Endoplasmic Reticulum (ER) Stress Pathway: Some pan-Aurora kinase inhibitors, such as Danusertib, have been shown to induce apoptosis by triggering ER stress. This involves the activation of ER stress-related proteins like PERK and CHOP, leading to an increase in intracellular calcium and subsequent activation of caspase cascades.
Regulation of MYCN
In neuroblastoma, Aurora A kinase stabilizes the MYCN oncoprotein by protecting it from proteasomal degradation. Inhibition of Aurora A disrupts the Aurora A/MYCN complex, leading to MYCN degradation, which contributes to the anti-tumor activity of AKIs in this context.
Quantitative Data on Select Aurora Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized Aurora kinase inhibitors against different kinase isoforms and cancer cell lines.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference(s) |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | |
| AZD1152-HQPA | 1368 | 0.37 | - | |
| VX-680 (Tozasertib) | 1.03 | 1.11 | - | |
| Danusertib (PHA-739358) | 13 | 79 | 61 | |
| AMG 900 | 5 | 4 | 1 | |
| AT9283 | 3 (52% inhibition) | 3 (58% inhibition) | - | |
| SNS-314 | 9 | 31 | 3 | |
| CCT129202 | 0.042 | 0.198 | 0.227 | |
| PF-03814735 | 5 | 0.8 | - | |
| CYC116 | 44 | 19 | 65 |
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | HCT116 | Colon | 16-469 | |
| PC3 | Prostate | 16-469 | ||
| SK-OV-3 | Ovarian | 16-469 | ||
| SNS-314 | Various | - | 1.8-24.4 | |
| PF-03814735 | Various | - | 42-150 | |
| R763 | Colo205 | Colon | 2-8 | |
| MiaPaCa-2 | Pancreatic | 2-8 | ||
| HeLa | Cervical | 2-8 | ||
| MV4-11 | Leukemia | 2-8 |
Detailed Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key downstream targets of Aurora kinases, such as Histone H3 (a substrate of Aurora B) and Aurora A autophosphorylation.
Materials:
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA Protein Assay Kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora A (Thr288), anti-cleaved-caspase-3, anti-p53).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to 70-80% confluency and treat with the Aurora kinase inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of cellular phenotypes associated with Aurora kinase inhibition, such as monopolar spindles and polyploidy.
Materials:
-
Glass coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-Histone H3 (Ser10) for mitotic cells).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Seed cells on glass coverslips and treat with the Aurora kinase inhibitor.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and detects polyploidy.
Materials:
-
70% cold ethanol for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Treat cells with the Aurora kinase inhibitor.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
Procedure:
-
Induce apoptosis by treating cells with the Aurora kinase inhibitor.
-
Harvest 1–5 x 10^5 cells by centrifugation.
-
Resuspend cells in 500 μL of 1X Binding Buffer.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
-
Incubate at room temperature for 5-15 minutes in the dark.
-
Analyze by flow cytometry within 1 hour.
Conclusion
Aurora kinase inhibitors represent a promising class of anti-cancer agents that exert their effects through the disruption of critical mitotic processes and the induction of apoptosis. Understanding the downstream signaling pathways affected by these inhibitors is crucial for their rational development and clinical application. This technical guide provides a foundational resource for researchers in this field, offering quantitative data, detailed experimental protocols, and visual representations of the key molecular events. Further investigation into the intricate signaling networks modulated by Aurora kinase inhibitors will undoubtedly pave the way for more effective and personalized cancer therapies.
An In-depth Technical Guide on the Preliminary Cytotoxicity of Aurora Kinase Inhibitor-9
Disclaimer: The following document provides a representative technical guide on the preliminary cytotoxicity studies of a hypothetical compound, "Aurora kinase inhibitor-9." As no specific public data exists for a compound with this exact designation, this guide is a synthesized composite based on established research and methodologies for various Aurora kinase inhibitors. The data and protocols presented are illustrative of the typical findings and procedures in this field of research.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3][4] Aurora kinase inhibitors have been developed to disrupt mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis.[1][3][5] This technical guide provides an in-depth overview of the preliminary cytotoxicity studies for a representative compound, this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways.
Quantitative Cytotoxicity Data
The anti-proliferative activity of Aurora kinase inhibitors is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of an inhibitor required to reduce cell viability by 50%. The following tables summarize representative IC50 values for various Aurora kinase inhibitors against different cancer cell lines, which can be considered indicative of the expected performance of a novel inhibitor like this compound.
Table 1: IC50 Values of Pan-Aurora Kinase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-314 | HCT116 | Colon Cancer | 1.8 - 24.4 | [6][7] |
| R763 | Colo205 | Colon Cancer | 2 - 8 | [6] |
| R763 | MiaPaCa-2 | Pancreatic Cancer | 2 - 8 | [6] |
| R763 | HeLa | Cervical Cancer | 2 - 8 | [6] |
| R763 | MV4-11 | Leukemia | 2 - 8 | [1][6] |
| PF-03814735 | Various | Various | 42 - 150 | [6] |
| CYC116 | Various | Various | 34 - 1370 | [6] |
| PHA-739358 | Various | Various | 28 - 300 | [6] |
| AMG 900 | Various | Various | 1 - 5 | [5] |
Table 2: IC50 Values of Aurora Kinase A Selective Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | HCT116 | Colorectal Cancer | ~200 (in cell assays) | [8] |
| Alisertib (MLN8237) | Various | Various | as low as 16 | [7] |
Table 3: IC50 Values of Aurora Kinase B Selective Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| AZD1152-HQPA | Various | Various | Not specified in these results | [2][7] |
| ZM447439 | Osteosarcoma cell lines | Osteosarcoma | 200 - 5500 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. The following are representative protocols for key experiments.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Quantification: The percentage of apoptotic cells is quantified using appropriate software.
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Cell Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide and RNase A for 30 minutes at 37°C.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid (>4N) cells, is determined. Inhibition of Aurora kinases often leads to an accumulation of cells with >4N DNA content.[6][10]
Signaling Pathways and Mechanisms of Action
Inhibition of Aurora kinases disrupts mitosis, leading to various cellular outcomes, primarily cell cycle arrest and apoptosis.
Aurora kinase inhibitors can induce apoptosis through both p53-dependent and p53-independent mechanisms.[5][11] A common pathway involves the mitochondrial-mediated apoptosis cascade. Inhibition of Aurora kinases can lead to mitotic catastrophe, which in turn can trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and PUMA, leading to the activation of Bax and Bak.[11][12] This results in the breakdown of the mitochondrial membrane potential and the activation of caspase-3, a key executioner caspase.[11]
A hallmark of Aurora kinase B inhibition is the failure of cytokinesis, leading to endoreduplication and the formation of polyploid cells.[1][5] Inhibition of Aurora kinase A typically results in defects in mitotic spindle assembly, causing a transient mitotic arrest.[5] Cells may then exit mitosis without proper chromosome segregation, leading to aneuploidy and subsequent cell death.[8]
Mandatory Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Apoptosis signaling pathway upon Aurora kinase inhibition.
Conclusion
The preliminary cytotoxicity studies of Aurora kinase inhibitors consistently demonstrate potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial in vitro characterization of novel compounds such as the representative this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aurora Kinase Inhibitor Treatment in Cell Culture
Topic: Aurora Kinase Inhibitor-9 Protocol for Cell Culture Treatment For: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3][4] Inhibition of Aurora kinases disrupts key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6] This document provides a detailed protocol for the in vitro application of Aurora kinase inhibitors in cell culture, using a representative pan-Aurora kinase inhibitor, hereafter referred to as "this compound," based on the characteristics of well-documented inhibitors.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of the kinases, it prevents the phosphorylation of downstream substrates essential for mitotic progression.[4] Inhibition of Aurora A leads to defects in mitotic spindle assembly and a transient mitotic arrest.[5][7] Inhibition of Aurora B disrupts chromosome alignment and overrides the mitotic spindle checkpoint, leading to polyploidy, cytokinesis failure, and subsequent cell death.[5][8] The combined inhibition of these kinases results in potent anti-proliferative activity across a range of tumor cell lines.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various documented Aurora kinase inhibitors against the Aurora kinase family and their anti-proliferative effects on different cancer cell lines. This data provides a reference for the expected efficacy of potent Aurora kinase inhibitors.
Table 1: Inhibitory Activity of Selected Aurora Kinase Inhibitors against Aurora Kinase Isoforms
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |
| SNS-314 | 9 | 31 | 3 | [9] |
| PF-03814735 | 5 | 0.8 | - | [9] |
| CYC116 | 44 | 19 | 65 | [9] |
| PHA-739358 | 13 | 79 | 61 | [5][9] |
| AMG 900 | 5 | 4 | 1 | [5] |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | [5] |
Table 2: Anti-proliferative Activity of Selected Aurora Kinase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-314 | Various | Multiple | 1.8 - 24.4 | [9] |
| PF-03814735 | Various | Multiple | 42 - 150 | [9] |
| CYC116 | Various | Multiple | 34 - 1370 | [9] |
| Alisertib (MLN8237) | Various | Lung, Prostate, Ovarian, Lymphoma | Not specified | [5] |
| AMG 900 | Various | Multiple | Not specified | [5] |
Experimental Protocols
Materials
-
Human cancer cell line of interest (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for cell cycle analysis (e.g., propidium iodide staining solution)
-
Reagents for Western blotting (antibodies against phospho-Histone H3, total Histone H3, PARP, Cyclin B1, and a loading control like β-actin or tubulin)
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (Sub-G1, G1, S, G2/M, and >4N DNA content) using appropriate software (e.g., FlowJo). An increase in the >4N population is indicative of endoreduplication and polyploidy, a characteristic effect of Aurora B inhibition.[9]
Protocol 3: Western Blotting for Target Modulation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in protein expression. Inhibition of Aurora B is typically confirmed by a decrease in the phosphorylation of Histone H3 (Ser10). Increased levels of cleaved PARP and Cyclin B1 can indicate apoptosis and mitotic arrest, respectively.
Visualizations
Caption: Experimental workflow for cell culture treatment with this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurora Kinase Inhibitor-9 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1][2][3] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][3][4][5] Aurora kinase inhibitors are a class of targeted therapies designed to disrupt the function of these kinases, leading to mitotic arrest, apoptosis, and the suppression of tumor growth.[2][6] This document provides detailed application notes and protocols for the use of a representative pan-Aurora kinase inhibitor, referred to here as Aurora Kinase Inhibitor-9 (AKI-9), in preclinical xenograft models. The protocols and data presented are synthesized from various studies on similar pan-Aurora kinase inhibitors.
Mechanism of Action
Aurora kinases, including Aurora A, B, and C, are essential for proper mitotic progression.[1][7] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[7][8] AKI-9, as a pan-inhibitor, targets multiple Aurora kinases, leading to a cascade of mitotic disruptions. Inhibition of Aurora A can cause defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis, leading to endoreduplication (the replication of the genome without cell division) and the formation of polyploid cells, which can subsequently undergo apoptosis.[7][9] A common biomarker for Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[6][10]
Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by an inhibitor like AKI-9.
Caption: Simplified signaling pathway of Aurora kinases A and B in mitosis and their inhibition by AKI-9.
Data Presentation: Efficacy of Pan-Aurora Kinase Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of various pan-Aurora kinase inhibitors in different human tumor xenograft models. This data provides a reference for designing studies with AKI-9.
Table 1: Efficacy of PHA-680632 in Xenograft Models [11]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| HL-60 | Acute Promyelocytic Leukemia | Nude | 45 mg/kg, i.p., daily for 5 days | 85% |
| A2780 | Ovarian Carcinoma | Nude | Not specified | Significant |
| HCT116 | Colorectal Carcinoma | Nude | Not specified | Significant |
Table 2: Efficacy of PF-03814735 in Xenograft Models [11]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| HCT116 | Colorectal Carcinoma | Athymic | ≥20 mg/kg, daily for 10 days | ≥50% |
| A2780 | Ovarian Carcinoma | Athymic | Not specified | Significant |
| MDA-MB-231 | Breast Cancer | Athymic | Not specified | Significant |
| Colo-205 | Colorectal Carcinoma | Athymic | Not specified | Significant |
| HL-60 | Acute Promyelocytic Leukemia | Athymic | Not specified | Significant |
Table 3: Efficacy of AT9283 in Xenograft Models [10]
| Cell Line | Tumor Type | Mouse Strain | Dose and Schedule | Outcome |
| HCT116 | Colorectal Carcinoma | Nude BALB/c | 5 mg/kg, i.p., twice daily for 4 days/week, for 3 weeks (in combination with paclitaxel) | Promising efficacy without additional toxicity |
| HCT116 | Colorectal Carcinoma | Nude | 10 mg/kg, i.p., twice daily for 9 days | Efficacious |
Experimental Protocols
General Xenograft Model Development
This protocol describes the establishment of a subcutaneous xenograft model, a common starting point for in vivo efficacy studies.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 3. astx.com [astx.com]
- 4. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and are frequently overexpressed in various human cancers. This has led to the development of numerous small molecule inhibitors targeting Aurora kinases A, B, and C as potential anti-cancer therapeutics. These application notes provide a comprehensive overview of the in vivo use of Aurora kinase inhibitors, with a focus on dosage, administration, and experimental protocols derived from preclinical studies. While the specific inhibitor "Aurora kinase inhibitor-9" is not prominently documented in the public domain, this document summarizes data from several well-characterized Aurora kinase inhibitors to serve as a guide for in vivo research.
Data Summary of Representative Aurora Kinase Inhibitors
The following tables summarize quantitative data from in vivo studies of various Aurora kinase inhibitors, providing a comparative overview of their administration and efficacy in different cancer models.
Table 1: In Vivo Dosage and Administration of Aurora Kinase Inhibitors
| Inhibitor | Target | Animal Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Alisertib (MLN8237) | Aurora A | Multiple Xenografts | 20 mg/kg | Oral | Twice a day for 21 consecutive days | [1] |
| Alisertib (MLN8237) | Aurora A | Multiple Myeloma Xenograft | 30 mg/kg | Not specified | For 21 days | [2] |
| Alisertib (MLN8237) | Aurora A | Colorectal Cancer PDX | 30 mg/kg | Not specified | At least 28 days | [3] |
| AMG 900 | Pan-Aurora | Multiple Human Tumor Xenografts | Not specified | Intermittent or continuous | Not specified | [4] |
| AT9283 | Aurora A & B, JAK, ABL | Leukemia/Myelofibrosis (Human) | Dose escalation | Continuous IV infusion | 72h, 96h, or 120h every 21 days | [5] |
| AZD1152 | Aurora B | Human Tumor Xenografts | 25 mg/kg | Not specified | Four daily doses | [6] |
| TAS-119 | Aurora A | HeLa-luc Xenografts (Rats) | 20 mg/kg | Oral | Days 2-5 (in combination with paclitaxel) | [7] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects
| Inhibitor | Cancer Model | Efficacy | Pharmacodynamic Markers | Reference |
| Alisertib (MLN8237) | Multiple Myeloma | Significant reduction in tumor burden and increased overall survival | Mitotic spindle abnormalities, mitotic accumulation, apoptosis, senescence | [2] |
| Alisertib (MLN8237) | Colorectal Cancer | Tumor growth inhibition, minor regression in some models | Induction of cell cycle arrest, polyploidy, and apoptosis | [3] |
| AMG 900 | Breast, Colon, Lung, Pancreatic, Uterine Cancers | Significant antitumor activity | Inhibition of cell proliferation, induction of polyploidy | [8] |
| AT9283 | Myeloma | Decreased tumor cell growth and prolonged survival | Endoreduplication, apoptosis | [2] |
| AZD1152 | Human Tumor Xenografts | Inhibition of tumor growth by 58% (as prodrug) | Reduction of tumor phosphorylated histone H3 | [6] |
| TAS-119 | Multiple Cancer Models | Enhanced antitumor efficacy of taxanes | Increased phospho-Histone H3 (pHH3) in tumors | [7] |
Experimental Protocols
General Protocol for In Vivo Administration of an Oral Aurora Kinase Inhibitor (Example: Alisertib)
Objective: To evaluate the in vivo anti-tumor efficacy of an orally bioavailable Aurora kinase inhibitor in a xenograft mouse model.
Materials:
-
Aurora kinase inhibitor (e.g., Alisertib/MLN8237)
-
Vehicle solution (e.g., as recommended by the manufacturer or determined by formulation studies)
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells)
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a suitable medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the Aurora kinase inhibitor formulation. For Alisertib, this may involve suspending the compound in a suitable vehicle.
-
Dosing: Administer the inhibitor or vehicle to the respective groups via oral gavage. A common dosage for Alisertib is 20-30 mg/kg.[1][2][3] The dosing schedule can vary, for example, twice daily for 21 consecutive days.[1]
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 or 28 days of treatment, or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be processed for immunohistochemistry to analyze pharmacodynamic markers such as phosphorylated histone H3 (a marker of Aurora B inhibition) or for Western blotting.[6][7]
Protocol for Continuous Intravenous Infusion of an Aurora Kinase Inhibitor (Example: AT9283)
Objective: To assess the safety, tolerability, and efficacy of a continuously infused Aurora kinase inhibitor.
Materials:
-
Aurora kinase inhibitor (e.g., AT9283)
-
Sterile infusion vehicle (e.g., saline)
-
Implantable osmotic pumps or infusion catheters
-
Surgical tools for pump implantation
-
Tumor-bearing mice
Procedure:
-
Animal Preparation and Tumor Implantation: Follow steps 1-3 as described in the oral administration protocol.
-
Surgical Implantation of Infusion System:
-
Anesthetize the mice according to approved institutional protocols.
-
Surgically implant a pre-filled osmotic pump subcutaneously on the back of the mouse, or cannulate a suitable blood vessel (e.g., jugular vein) with an infusion catheter connected to an external pump.
-
-
Drug Administration: The pump will deliver the Aurora kinase inhibitor at a constant rate over a specified period (e.g., 72, 96, or 120 hours).[5]
-
Monitoring and Data Collection: Monitor the animals for tumor growth, body weight, and signs of toxicity throughout the infusion period and subsequent observation phase.
-
Endpoint and Analysis: At the study endpoint, collect tumors and other relevant tissues for efficacy and pharmacodynamic assessments as described previously.
Visualizations
Signaling Pathway of Aurora Kinases
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot for Target Validation of Aurora Kinase Inhibitor-9
Audience: Researchers, scientists, and drug development professionals.
Introduction The Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis and are frequently overexpressed in various human cancers.[1][2][3] The family consists of three members in humans: Aurora A, Aurora B, and Aurora C.[2] Aurora A is essential for centrosome maturation and bipolar spindle assembly, while Aurora B, as a component of the chromosomal passenger complex (CPC), is critical for chromosome segregation and cytokinesis.[1][4] Given their importance in cell division, Aurora kinases are attractive targets for cancer therapy.[3][5]
Aurora kinase inhibitor-9 is a compound that potently targets both Aurora A (AURKA) and Aurora B (AURKB).[6] Validating that a compound engages and inhibits its intended target within a cellular context is a critical step in drug development. Western blotting is a widely used and effective immunoassay to demonstrate target engagement. This method allows for the detection of changes in the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates, providing direct evidence of inhibitor activity.
This application note provides a detailed protocol for using Western blot to validate the inhibitory activity of this compound against Aurora kinases A and B in a cellular context. The protocol focuses on detecting the phosphorylation of Aurora A at Threonine 288 (p-AURKA Thr288), Aurora B at Threonine 232 (p-AURKB Thr232), and their downstream substrate, Histone H3, at Serine 10 (p-H3 Ser10), a well-established marker for Aurora B activity.[7][8][9]
Inhibitor Profile
Quantitative data for this compound is summarized below.
| Compound Name | Target(s) | IC50 |
| This compound | AURKA | 0.093 µM |
| AURKB | 0.090 µM | |
| [Data sourced from Targetmol[6]] |
Experimental Protocols
Signaling Pathway Overview
The following diagram illustrates the central roles of Aurora A and Aurora B in mitosis, highlighting a key substrate for validation.
Cell Culture and Treatment Protocol
This protocol describes the treatment of a suitable cancer cell line (e.g., HeLa, HCT116) with this compound.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Culture overnight in appropriate growth medium at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). The "0" concentration should be a vehicle control containing the same final percentage of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours). The optimal time may need to be determined empirically. For cell cycle-dependent kinases like Aurora, synchronization (e.g., with thymidine or nocodazole) may be considered to enrich the mitotic cell population.[9]
Protein Extraction and Quantification
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails to each well.[10]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting Protocol
This protocol outlines the steps for protein separation, transfer, and immunodetection.
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[10] Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer.
-
Recommended Primary Antibodies:
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
Visualized Workflows
Experimental Workflow Diagram
The overall experimental process is depicted below.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Development of a Chemical Genetic Approach for Human Aurora B Kinase Identifies Novel Substrates of the Chromosomal Passenger Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora A/B Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora A/AIK Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Evaluating Aurora Kinase Inhibitor-9 (AKI-9)
Introduction
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are critical regulators of cell division.[1][2] They play essential roles in centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[3][4] Due to their frequent overexpression in various cancers and their link to genomic instability, Aurora kinases have become prime targets for anti-cancer drug development.[2][4][5] Aurora Kinase Inhibitor-9 (AKI-9) represents a potent small molecule designed to target this kinase family.
Immunofluorescence (IF) microscopy is an indispensable tool for characterizing the cellular effects of Aurora kinase inhibitors. This technique allows for the direct visualization of drug-induced phenotypic changes within the cell, providing critical insights into the mechanism of action, potency, and specificity of compounds like AKI-9.
Mechanism of Action & Cellular Phenotypes
Aurora kinase inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[4][6] The inhibition of different Aurora kinases leads to distinct and observable mitotic defects:
-
Aurora A Inhibition: Primarily associated with centrosome and spindle pole functions.[3] Inhibition leads to defects in centrosome separation, resulting in the formation of monopolar or multipolar spindles and a transient mitotic arrest.[1][5]
-
Aurora B Inhibition: As a key component of the chromosomal passenger complex (CPC), Aurora B is crucial for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.[4][7] Its inhibition leads to chromosome misalignment, failure of the spindle assembly checkpoint, and ultimately, a failure of cytokinesis, which results in the formation of large, polyploid cells.[5][8][9]
By using specific antibodies against key cellular structures and proteins, IF can effectively capture these phenotypes. For example, staining for α-tubulin reveals spindle morphology, staining for phosphorylated histone H3 (a direct substrate of Aurora B) measures enzyme activity, and DAPI staining of DNA reveals nuclear content and chromosome alignment.[9][10][11]
Quantitative Data Summary
The following tables represent typical quantitative data obtained from immunofluorescence analysis of cells treated with a pan-Aurora kinase inhibitor like AKI-9.
Table 1: Dose-Dependent Effect of AKI-9 on Mitotic Phenotypes
| AKI-9 Conc. (nM) | % Mitotic Cells (MPM2+) | % Monopolar Spindles | % Polyploid Cells (>4N DNA) |
| 0 (Vehicle) | 5.2 ± 0.8 | 1.1 ± 0.3 | 2.5 ± 0.6 |
| 10 | 15.8 ± 2.1 | 18.5 ± 2.5 | 8.9 ± 1.5 |
| 50 | 25.1 ± 3.5 | 45.3 ± 4.1 | 35.7 ± 3.8 |
| 200 | 18.9 ± 2.9 | 52.8 ± 5.0 | 68.2 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of AKI-9 on Aurora B Activity Marker
| AKI-9 Conc. (nM) | Normalized Mean Intensity of Phospho-Histone H3 (Ser10) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 10 | 0.65 ± 0.09 |
| 50 | 0.21 ± 0.05 |
| 200 | 0.08 ± 0.03 |
Fluorescence intensity was measured in mitotic cells and normalized to the vehicle control. Data are presented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: Cell Culture and Treatment with AKI-9
This protocol describes the preparation of cells for immunofluorescence analysis following treatment with AKI-9.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (18 mm, sterile)
-
6-well tissue culture plates
-
This compound (AKI-9), stock solution in DMSO
-
Vehicle control (DMSO)
Procedure:
-
Place a sterile glass coverslip into each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of AKI-9 in complete culture medium from the stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of AKI-9 or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the inhibitor to take effect and for cells to progress through the cell cycle.[11]
-
After incubation, proceed immediately to the Immunofluorescence Staining protocol.
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol details the steps for fixing, permeabilizing, and staining AKI-9 treated cells to visualize key mitotic structures.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-Phospho-Histone H3 (Ser10)
-
Mouse anti-α-Tubulin
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG, Alexa Fluor 568
-
Goat anti-Mouse IgG, Alexa Fluor 488
-
-
DAPI (4′,6-diamidino-2-phenylindole) solution (for nuclear counterstain)
-
Mounting Medium
Procedure:
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step allows antibodies to access intracellular targets.
-
Washing: Repeat the washing step as in step 2.
-
Blocking: Add Blocking Buffer to the coverslips and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted primary antibody cocktail (anti-Phospho-Histone H3 and anti-α-Tubulin). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody cocktail. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS. Carefully remove the coverslip from the well, wick away excess liquid, and mount it cell-side down onto a glass slide using a drop of mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope. Acquire images in the appropriate channels for DAPI (blue), α-tubulin (green), and phospho-histone H3 (red).
Visualizations
Caption: Role of Aurora A and B kinases in mitosis and the inhibitory action of AKI-9.
Caption: Step-by-step experimental workflow from cell culture to data analysis.
Caption: Cause-and-effect relationships between AKI-9 treatment and cellular phenotypes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 8. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurora Kinase Inhibitor-9 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Aurora kinase inhibitor-9 in combination with other chemotherapy agents. The protocols detailed below are intended to serve as a guide for investigating the synergistic or additive effects of such combination therapies in cancer research and drug development settings.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1][2] The three main family members, Aurora A, B, and C, are key regulators of centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often associated with aneuploidy, genetic instability, and poor prognosis.[1][3] This makes them attractive targets for anticancer therapy.
This compound is a potent and selective small molecule inhibitor targeting the ATP-binding pocket of Aurora kinases. Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[4] Preclinical studies have demonstrated the potential of Aurora kinase inhibitors as monotherapy; however, their efficacy is significantly enhanced when used in combination with conventional chemotherapy agents.[5] Such combinations can lead to synergistic cytotoxicity and overcome mechanisms of drug resistance.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (a representative pan-Aurora kinase inhibitor, AMG 900) in combination with other chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Docetaxel IC50 (µM) | Paclitaxel IC50 (nM) | Combination Index (CI) with Paclitaxel |
| PC3 | Prostate Cancer | 1.8 - 24.4 | - | - | < 1 (Synergistic) |
| HCT116 | Colon Cancer | 1.8 - 24.4 | - | - | < 1 (Synergistic) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | - | - | < 1 (Synergistic) |
| DU4475 | Breast Cancer | ~5 | - | - | Not Reported |
| A172 | Glioblastoma | 0.1 - 100 | - | - | Not Reported |
| U-87MG | Glioblastoma | 0.1 - 100 | - | - | Not Reported |
| U-118MG | Glioblastoma | 0.1 - 100 | - | - | Not Reported |
Data compiled from multiple sources.[6][7] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10][11]
Table 2: In Vivo Efficacy of this compound in Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Notes |
| MDA-MB-231 (F(11)) | Triple-Negative Breast Cancer | AMG 900 + Docetaxel | Enhanced compared to monotherapy | |
| MDA-MB-231 (F(11)) PTX-r | Paclitaxel-Resistant Breast Cancer | AMG 900 + Ixabepilone | Tumor regression, >50% no regrowth after 75 days | [5] |
| HCT116 | Colon Cancer | AMG 900 | Significant | [4] |
| MOLM13 | Acute Myeloid Leukemia | AZD1152 (Barasertib) + Vincristine/Daunorubicin | Enhanced compared to monotherapy | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound and other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of single agents and their combinations on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent(s) in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.[14]
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of drug treatments on protein expression and phosphorylation status, particularly of proteins in the Aurora kinase signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-total-Aurora A/B/C, anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Normalize protein levels to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
Procedure:
-
Harvest cells (including supernatant) after treatment and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in combination therapy.
Caption: Aurora Kinase A Signaling Pathway and Inhibition.
Caption: Aurora Kinase B Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Combination Studies.
References
- 1. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calculation of combination index (CI) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. punnettsquare.org [punnettsquare.org]
- 11. mythreyaherbal.com [mythreyaherbal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. origene.com [origene.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of Aurora kinase inhibitors. The information is intended to guide researchers in the design and execution of robust and reliable screening campaigns to identify and characterize novel modulators of Aurora kinase activity, a critical target in oncology drug discovery.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division.[1][2] In humans, this family comprises three members: Aurora A, Aurora B, and Aurora C.[3][4] These kinases are key regulators of mitosis, involved in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][5] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for the development of novel anticancer therapies.[6][7]
Aurora A is primarily involved in centrosome function, mitotic entry, and the formation of the bipolar spindle.[2][3] Aurora B, a component of the chromosomal passenger complex, is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[3][8] Aurora C's function is less understood but is thought to be involved in meiosis.[3] Given their central role in cell proliferation, inhibition of Aurora kinases presents a promising strategy for cancer treatment.
High-Throughput Screening Strategies for Aurora Kinase Inhibitors
A variety of HTS assays have been developed to identify and characterize Aurora kinase inhibitors. These assays can be broadly categorized into two main types: biochemical assays and cell-based assays.
Biochemical Assays: These assays utilize purified recombinant Aurora kinase enzymes and synthetic substrates to measure the direct inhibitory effect of compounds on kinase activity. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[1][9][10] This assay is highly sensitive, scalable for HTS, and provides a direct measure of enzyme inhibition.[11]
Cell-Based Assays: These assays assess the effects of inhibitors on Aurora kinase activity within a cellular context. High-content imaging (HCI) is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters, such as cell cycle progression, spindle morphology, and the phosphorylation status of downstream targets like histone H3.[12][13] Cell-based assays provide valuable insights into a compound's cell permeability, off-target effects, and overall cellular phenotype.[12]
Data Presentation: Quantitative Analysis of Aurora Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of several well-characterized Aurora kinase inhibitors against Aurora A and Aurora B kinases in biochemical assays. This data provides a comparative view of the potency and selectivity of these compounds.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity |
| Alisertib (MLN8237) | 1.2 | 396.5 | Aurora A selective |
| AZD1152-HQPA | >1000 | 0.37 | Aurora B selective |
| VX-680 (Tozasertib) | 0.6 | 25 | Pan-Aurora inhibitor |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora inhibitor |
| ZM447439 | 110 | 48 | Pan-Aurora inhibitor |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based assay to measure the activity of Aurora A or Aurora B kinase and its inhibition by test compounds.[1][9]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)[1][9]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Prepare a 2X enzyme solution by diluting the Aurora kinase stock in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution by mixing the appropriate substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
-
Kinase Reaction:
-
Add the 2X enzyme solution to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell-Based High-Content Screening for Aurora B Inhibition
This protocol outlines a high-content imaging assay to identify inhibitors of Aurora B by quantifying the phosphorylation of its substrate, histone H3, in cells.[12]
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a sub-confluent monolayer at the time of analysis and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24 hours). Include appropriate vehicle (DMSO) and positive controls.
-
Cell Fixation and Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-histone H3 (Ser10).
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing fluorescence from both the phospho-histone H3 and DAPI channels.
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the DAPI nuclear stain.
-
Quantify the intensity of the phospho-histone H3 fluorescence signal within each nucleus.
-
-
Data Analysis: Determine the percentage of cells positive for phospho-histone H3 staining or the mean fluorescence intensity per cell for each treatment condition. Calculate the IC50 value for the inhibition of histone H3 phosphorylation.
Visualizations
Aurora Kinase Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. scispace.com [scispace.com]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with a Novel Aurora Kinase Inhibitor-9
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2][3] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][4][5][6] Aurora kinase inhibitors are a class of targeted therapies designed to disrupt the kinase activity of Aurora proteins, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7][8] This document provides a detailed protocol for the analysis of cellular responses to a novel compound, Aurora Kinase Inhibitor-9 (AKI-9), using flow cytometry. The described methods will enable researchers to quantify the effects of AKI-9 on cell cycle progression and apoptosis induction.
Principle
Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population.[9] This application note describes two key flow cytometry-based assays:
-
Cell Cycle Analysis: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] Treatment with Aurora kinase inhibitors typically leads to an accumulation of cells in the G2/M phase, indicative of mitotic arrest.[11][12]
-
Apoptosis Analysis: Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13]
Materials and Reagents
-
This compound (AKI-9)
-
Cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) Staining Solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Protocols
Protocol 1: Cell Cycle Analysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with varying concentrations of AKI-9 and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on the single-cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvest:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Create a quadrant plot to distinguish between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0 µM) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.9 |
| AKI-9 (10 nM) | 55.2 ± 1.8 | 20.1 ± 1.2 | 24.7 ± 1.3 |
| AKI-9 (50 nM) | 40.1 ± 2.5 | 15.8 ± 1.0 | 44.1 ± 2.8 |
| AKI-9 (100 nM) | 25.7 ± 1.9 | 10.2 ± 0.8 | 64.1 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0 µM) | 95.2 ± 1.5 | 2.5 ± 0.4 | 2.3 ± 0.3 |
| AKI-9 (10 nM) | 88.1 ± 2.2 | 8.3 ± 0.9 | 3.6 ± 0.5 |
| AKI-9 (50 nM) | 65.4 ± 3.1 | 25.1 ± 1.8 | 9.5 ± 1.1 |
| AKI-9 (100 nM) | 40.2 ± 2.8 | 42.5 ± 2.5 | 17.3 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified signaling pathway of Aurora Kinase inhibition.
Conclusion
The protocols described in this application note provide a robust framework for evaluating the cellular effects of this compound. The quantitative data obtained from these flow cytometry assays are essential for characterizing the mechanism of action of novel anti-cancer compounds and for guiding further drug development efforts. The observed dose-dependent increase in G2/M phase arrest and apoptosis induction confirms the on-target activity of AKI-9 and supports its potential as a therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 9. nanocellect.com [nanocellect.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Mitotic Arrest in Cancer Cells with an Aurora Kinase Inhibitor
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2][3] The three main members in mammalian cells, Aurora A, Aurora B, and Aurora C, are key orchestrators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Due to their critical role in cell division, their overexpression is frequently observed in various human cancers and is often associated with tumorigenesis.[4][5] This has made Aurora kinases attractive targets for the development of anti-cancer therapies.[3][4]
Aurora kinase inhibitors are small molecules designed to block the ATP-binding pocket of these kinases, thereby inhibiting their activity.[4] This inhibition disrupts the normal progression of mitosis, leading to mitotic arrest, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[2][4] Inhibition of Aurora A typically leads to defects in spindle formation and a G2/M arrest, while inhibition of Aurora B can override the spindle assembly checkpoint, leading to polyploidy and subsequent cell death.[2][6]
This document provides detailed application notes and protocols for the use of a representative Aurora kinase inhibitor to induce mitotic arrest in cancer cells. While the specific compound "Aurora kinase inhibitor-9" was not identified as a standard nomenclature in scientific literature, this guide utilizes data and protocols for well-characterized Aurora kinase inhibitors to serve as a comprehensive resource for researchers.
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinase inhibitors competitively bind to the ATP-binding site of Aurora kinases, preventing the phosphorylation of their downstream substrates. This disruption of the signaling cascade leads to various mitotic defects. For instance, inhibition of Aurora A can result in the formation of monopolar spindles, while inhibition of Aurora B can cause chromosome misalignment and failure of cytokinesis.[2][6] These mitotic errors trigger cell cycle checkpoints, leading to an arrest in mitosis and, in many cancer cells, the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and cellular effects of representative Aurora kinase inhibitors on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Representative Aurora Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) for Cell Proliferation | Reference |
| MLN8237 | K562 (CML) | 57 | [7] |
| MLN8237 | LAMA 84 (CML) | 87 | [7] |
| SNS-314 | Various Human Cell Lines | 1.8 - 24.4 | [8] |
| AMG-900 | 26 Diverse Cancer Cell Lines | 0.7 - 5.3 | [8] |
| CYC116 | Various Cancer Cell Lines | 34 - 1370 | [8] |
| MK-5108 | 17 Diverse Cancer Cell Lines | 160 - 6400 | [8] |
| PHA-680632 | 35 Human Cancer Cell Lines | 290 - 1560 | [7] |
| AZD1152-HQPA | HL-60 (AML) | Not specified, but effective | [7] |
Table 2: Cellular Effects of Aurora Kinase Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| MLN8237 | Multiple Myeloma | G2/M Arrest | Accumulation of cells in G2/M phase | [9] |
| SNS-314 | HCT116 | Polyploidy | Induction of cells with >4N DNA content | [8] |
| CCT129202 | HCT116 | Apoptosis | Accumulation of cells with >=4N DNA content, leading to apoptosis | [10] |
| LY3295668 | HeLa | Mitotic Arrest | Increase in Histone H3 Ser10 phosphorylation and G2/M DNA content | [6] |
| HOI-07 | A549 | Inhibition of Aurora B | Inhibition of Histone H3 (Ser10) phosphorylation | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of the Aurora kinase inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Aurora kinase inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the Aurora kinase inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an Aurora kinase inhibitor.[12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Aurora kinase inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Aurora kinase inhibitor at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population or the appearance of a >4N population is indicative of mitotic arrest or polyploidy, respectively.[14][15]
Western Blotting for Aurora Kinase Activity
This protocol is for detecting changes in the phosphorylation of key downstream targets of Aurora kinases, such as Histone H3, as a marker of inhibitor activity.[16]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the Aurora kinase inhibitor as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the phosphorylation of Histone H3 at Serine 10 is indicative of Aurora B inhibition.[11] A decrease in the autophosphorylation of Aurora A at Threonine 288 indicates Aurora A inhibition.[16]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to study the effects of Aurora kinase inhibitors on cancer cells. By utilizing these methods, it is possible to characterize the mechanism of action, determine the potency, and evaluate the cellular consequences of inhibiting Aurora kinases, thereby aiding in the development of novel cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aurora Kinase Inhibitor-9 in Specific Cancer Cell Lines
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2][3][4][5] Overexpression of these kinases is frequently observed in a wide variety of human cancers, correlating with poor prognosis and making them attractive targets for cancer therapy.[1][3][6][7][8] Aurora kinase inhibitors are a class of targeted therapies designed to block the activity of these kinases, leading to mitotic arrest, apoptosis, and inhibition of tumor growth.[3] This document provides detailed application notes and protocols for the use of Aurora Kinase Inhibitor-9 (a representative pan-Aurora kinase inhibitor, AMG 900) in specific cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound (AMG 900) has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below. Additionally, the IC50 values for the inhibition of Aurora kinases A, B, and C are provided.
Table 1: In Vitro Activity of this compound (AMG 900)
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Enzymatic Assay | ||
| Aurora Kinase A | 5 | - |
| Aurora Kinase B | 4 | - |
| Aurora Kinase C | 1 | - |
| Cell-Based Proliferation Assay | ||
| HCT116 | 0.7 - 5.3 | Colon Carcinoma |
| MDA-MB-231 | 0.7 - 5.3 | Breast Adenocarcinoma |
| NCI-H460 | 0.7 - 5.3 | Lung Carcinoma |
| MES-SA | 0.7 - 5.3 | Uterine Sarcoma |
| A549 | 34 - 1370 | Lung Carcinoma |
| HeLa-S3 | 0.16 - 6.4 µM | Cervical Cancer |
| ES-2 | 0.16 - 6.4 µM | Ovarian Cancer |
| K562 | 57 - 87 | Chronic Myelogenous Leukemia |
| LAMA 84 | 57 - 87 | Chronic Myelogenous Leukemia |
| HL-60 | 42 - 150 | Acute Promyelocytic Leukemia |
| NB4 | - | Acute Promyelocytic Leukemia |
| MOLM13 | - | Acute Myeloid Leukemia |
| MV4-11 | - | Biphenotypic Leukemia |
| EOL-1 | - | Eosinophilic Leukemia |
Note: The range of IC50 values for the cell-based proliferation assays reflects data from multiple studies. Specific values can vary based on experimental conditions.[1][7][9]
Signaling Pathways
Aurora kinases are involved in multiple signaling pathways that regulate cell cycle progression and apoptosis. Inhibition of these kinases can lead to G2/M cell cycle arrest and induction of apoptosis through various mechanisms, including the p53 and PI3K/Akt pathways.[10][3][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (AMG 900)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other wells. Plot the percentage of cell viability versus the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 48-72 hours.[11] Include an untreated control.
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Use FITC signal detector for Annexin V-FITC (FL1) and the phycoerythrin emission signal detector for PI (FL2).[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.[11]
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: a. Resuspend the cell pellet in 1 mL of cold PBS. b. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[12] b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (AMG 900) is a potent pan-Aurora kinase inhibitor with significant anti-proliferative activity against a broad range of cancer cell lines. The protocols provided herein offer standardized methods for evaluating its effects on cell viability, apoptosis, and cell cycle progression. These application notes serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Aurora kinase inhibition in cancer.
References
- 1. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. escholarship.org [escholarship.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Optimizing Aurora Kinase Inhibitor-9 Concentration for Your Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the experimental concentration of Aurora kinase inhibitor-9. All recommendations are grounded in established research and designed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, dual inhibitor of Aurora A and Aurora B kinases.[1][2] These are serine/threonine kinases that play crucial roles in the regulation of cell division (mitosis).[3] By inhibiting both Aurora A and Aurora B, this compound disrupts multiple stages of mitosis, leading to defects in spindle formation, chromosome segregation, and cytokinesis, which can ultimately result in cell cycle arrest and apoptosis (programmed cell death).
Q2: What are the IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
This indicates that the inhibitor is nearly equipotent against both Aurora A and Aurora B.
Q3: How should I prepare and store a stock solution of this compound?
For optimal results, follow these guidelines for preparing and storing this compound:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution.[5] |
| Stock Concentration | Prepare a high-concentration stock solution, for example, 10 mM or higher, depending on the solubility limits. |
| Storage of Powder | Store the solid compound at -20°C for long-term stability. |
| Storage of Stock Solution | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6] |
Note: Always refer to the manufacturer's product data sheet for specific solubility and storage instructions.
Experimental Protocols
Determining the Optimal Concentration: A General Workflow
The following workflow provides a systematic approach to determine the optimal concentration of this compound for your specific cell line and experimental goals.
Caption: A general experimental workflow for optimizing the concentration of this compound.
Detailed Methodology: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium. A common starting range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low inhibitor activity | - Incorrect storage or handling: The inhibitor may have degraded. - Inhibitor precipitation: The concentration used may be above its solubility limit in the culture medium. - Cell line resistance: The chosen cell line may be resistant to Aurora kinase inhibition. | - Ensure proper storage of the stock solution at -80°C and minimize freeze-thaw cycles. - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent system for dilution. - Test the inhibitor on a known sensitive cell line to confirm its activity. |
| High cell death even at low concentrations | - High sensitivity of the cell line: The chosen cell line may be particularly sensitive to Aurora kinase inhibition. - Off-target effects: At higher concentrations, the inhibitor might affect other kinases. | - Perform a more granular dose-response experiment with lower concentrations to pinpoint the optimal range. - Reduce the incubation time. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers can lead to variable responses. - Inaccurate inhibitor dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations. - Variations in incubation time: Even small differences in incubation time can affect the outcome. | - Ensure consistent cell seeding by carefully counting cells before plating. - Prepare fresh dilutions for each experiment and use calibrated pipettes. - Standardize the incubation times across all experiments. |
| Unexpected cellular phenotype | - Dual inhibition of Aurora A and B: Inhibition of both kinases can lead to complex phenotypes that differ from the inhibition of a single kinase. For example, Aurora A inhibition typically leads to mitotic arrest with monopolar spindles, while Aurora B inhibition can cause cytokinesis failure and polyploidy.[7] | - Carefully analyze the cellular morphology. The presence of both mitotic arrest and polyploid cells is indicative of dual Aurora A/B inhibition. - Use specific markers to dissect the phenotype, such as phospho-histone H3 (Ser10) for Aurora B activity and analysis of spindle morphology for Aurora A activity. |
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A and Aurora B kinases in mitosis and some of their key downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
Troubleshooting off-target effects of Aurora kinase inhibitor-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects and other experimental issues when using Aurora kinase inhibitor-9.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting a phenotype inconsistent with selective Aurora A inhibition after treatment with this compound. What could be the cause?
A1: This could be due to off-target inhibition of Aurora B kinase. While some inhibitors are designed to be selective for Aurora A, many exhibit cross-reactivity with Aurora B, especially at higher concentrations.[1][2] Inhibition of Aurora B leads to a distinct phenotype characterized by endoreduplication and polyploidy, as it disrupts the spindle assembly checkpoint and cytokinesis.[3][4][5][6] To confirm this, you can assess the phosphorylation status of a known Aurora B substrate, such as Histone H3 at Serine 10 (pHH3-S10). A decrease in pHH3-S10 levels would indicate Aurora B inhibition.[2]
Q2: I am not observing the expected level of apoptosis in my cancer cell line after treatment with this compound, an Aurora A selective inhibitor.
A2: The cellular response to Aurora A inhibition can be cell-line dependent. While inhibition of Aurora A typically leads to defects in mitotic spindle assembly and subsequent apoptosis, some cell lines may undergo mitotic slippage and exit mitosis without dividing, leading to a G1 arrest rather than immediate apoptosis.[5] Additionally, the p53 status of your cells can influence the outcome. In p53-deficient cells, Aurora A inhibition may still induce apoptosis through p53-independent mechanisms.[5] It is also possible that at the concentration used, the inhibitor is not sufficiently potent to induce a robust apoptotic response. Consider performing a dose-response experiment to determine the optimal concentration for your cell line.
Q3: My experimental results with this compound are not reproducible. What are the potential sources of variability?
A3: Several factors can contribute to a lack of reproducibility.
-
Inhibitor Potency and Stability: Ensure the inhibitor is of high purity and has been stored correctly to prevent degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to kinase inhibitors.
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, variations in intracellular ATP levels can affect the inhibitor's potency.[1]
-
Presence of Activating Partners: The binding of activating partners, such as TPX2 to Aurora A, can alter the conformation of the kinase and affect inhibitor binding and potency.[1][7]
Q4: I suspect my this compound has off-target effects on other kinases. How can I test for this?
A4: To identify potential off-target effects, you can perform a kinase profiling screen where the inhibitor is tested against a large panel of recombinant kinases.[8][9] This will provide a selectivity profile and identify other kinases that are inhibited at various concentrations. Additionally, you can use computational modeling to predict potential off-target interactions based on the inhibitor's structure.[10] In a cellular context, you can perform western blotting to examine the phosphorylation status of downstream targets of suspected off-target kinases. For example, some Aurora kinase inhibitors have been shown to inhibit kinases like ABL, Src, and Flt3.[11]
Troubleshooting Guides
Problem: Unexpected Cellular Phenotype
This guide will help you troubleshoot unexpected cellular phenotypes observed after treatment with this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Problem: Lack of Inhibitor Efficacy
This guide provides steps to troubleshoot a lack of expected efficacy of this compound.
Caption: Troubleshooting workflow for lack of inhibitor efficacy.
Data Presentation
Table 1: Selectivity Profile of Common Aurora Kinase Inhibitors
| Inhibitor | Target(s) | IC50 Aurora A (nM) | IC50 Aurora B (nM) | IC50 Aurora C (nM) | Known Off-Targets |
| MLN8237 (Alisertib) | Aurora A | 1.2 | 396.5 | - | - |
| MK-5108 (VX-689) | Aurora A | ≤10 pM | - | - | 220-fold selective for A over B |
| AZD1152-HQPA | Aurora B | 1368 | 0.37 | - | - |
| VX-680 (Tozasertib) | Pan-Aurora | - | - | - | ABL, Src, Flt3 |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | 24 other kinases |
| CYC116 | Pan-Aurora | 44 | 19 | 65 | VEGFR2 |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 | - |
Data compiled from multiple sources.[1][2][5][12][13] IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro kinase assay to determine IC50.
Protocol 2: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol is for assessing Aurora B kinase activity in cells by detecting the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., nocodazole to arrest cells in mitosis) and a negative (DMSO) control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the intensity of the phospho-Histone H3 (Ser10) signal.
Signaling Pathway
Aurora Kinase Signaling in Mitosis
This diagram illustrates the distinct roles of Aurora A and Aurora B kinases during mitosis and highlights their key substrates.
Caption: Simplified signaling pathways of Aurora A and Aurora B in mitosis.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to prevent degradation of Aurora kinase inhibitor-9 in solution
Welcome to the technical support center for Aurora Kinase Inhibitor-9. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in solution?
A1: The stability of small molecule kinase inhibitors like this compound can be compromised by several factors. The most common causes of degradation in solution are:
-
Hydrolysis: Reaction with water can cleave labile functional groups, particularly esters and amides, which may be present in the inhibitor's structure. This process is often pH-dependent and can be catalyzed by acids or bases.[1][2][3]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of susceptible moieties within the molecule. This can be accelerated by the presence of metal ions and light.[4][5]
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate chemical reactions that lead to the degradation of the compound.[6][7][8]
-
Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation pathways.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability and longevity of your this compound stock solutions, we recommend the following storage conditions. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes the risk of hydrolysis. Ensure DMSO is of high purity and stored under desiccating conditions. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. -80°C is preferred for long-term storage. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation, especially for sensitive compounds. |
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation of your inhibitor solution may manifest in several ways:
-
Visual Changes: Precipitation, color change, or turbidity in a solution that was previously clear.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your experiments (e.g., higher IC50 values).
-
Analytical Confirmation: The most definitive way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and quantify the extent of degradation.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.
Problem: Reduced or Inconsistent Inhibitor Activity
If you observe a decrease in the efficacy of this compound or inconsistent results between experiments, it may be due to compound degradation. Follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for reduced inhibitor activity.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent and temperature condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Time Zero (T0) Sample: Immediately after preparation, inject 10 µL of the working solution into the HPLC system.
-
Incubation: Incubate the remaining working solution at 37°C.
-
Time Point Sampling: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), take an aliquot of the working solution and inject 10 µL into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Quantitative Data Summary (Hypothetical):
| Time (hours) | % Remaining this compound (in PBS at 37°C) |
| 0 | 100 |
| 2 | 95.2 |
| 4 | 90.5 |
| 8 | 81.3 |
| 24 | 55.7 |
| 48 | 30.9 |
Signaling Pathways and Degradation Mechanisms
Understanding the potential chemical liabilities of a molecule is key to preventing its degradation. While the exact structure of "this compound" is proprietary, many kinase inhibitors contain heterocyclic ring systems and functional groups that can be susceptible to degradation.
Caption: Potential degradation pathways for a small molecule inhibitor.
This guide provides a foundational understanding of the factors that can lead to the degradation of this compound and offers practical steps to mitigate these issues. For further assistance, please contact our technical support team.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ionsource.com [ionsource.com]
- 5. Redox Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Interpreting Unexpected Results with Aurora Kinase Inhibitor-9
Welcome to the technical support center for Aurora Kinase Inhibitor-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype after treatment with this compound?
The expected phenotype depends on the selectivity of your specific Aurora kinase inhibitor. Aurora kinases A and B have distinct roles in mitosis, and their inhibition leads to different cellular outcomes.
-
Aurora A Inhibition: Inhibition of Aurora A typically leads to defects in centrosome separation and maturation, resulting in the formation of monopolar spindles. This causes a transient mitotic arrest, which can be followed by apoptosis.[1][2][3]
-
Aurora B Inhibition: Inhibition of Aurora B, a component of the chromosomal passenger complex, interferes with chromosome alignment and segregation, and critically, prevents cytokinesis. This leads to endoreduplication (DNA re-replication without cell division), resulting in polyploidy (cells with >4N DNA content), which may eventually lead to apoptosis or senescence.[1][2][4]
-
Pan-Aurora Inhibition: Inhibitors that target both Aurora A and B will often display a phenotype dominated by Aurora B inhibition, leading to polyploidy.[3][5]
Q2: I am observing polyploidy in my cells instead of apoptosis. Why is this happening?
Observing polyploidy is a common outcome, particularly with inhibitors that have activity against Aurora B kinase.
-
Inhibitor Specificity: Your this compound may be a pan-inhibitor or have higher selectivity for Aurora B. Inhibition of Aurora B is the primary driver of cytokinesis failure and subsequent endoreduplication, leading to polyploidy.[1][2]
-
p53 Status of Cells: The genetic background of your cell line, particularly the status of the tumor suppressor p53, can influence the cellular fate after Aurora kinase inhibition.
-
p53-proficient (wild-type) cells: These cells are more likely to undergo apoptosis or a G1 arrest after mitotic slippage.[6][7][8]
-
p53-deficient (mutant or null) cells: These cells often fail to arrest in G1 after a failed mitosis and are more prone to endoreduplication and becoming polyploid.[6][7]
-
Q3: My cells are developing resistance to this compound. What are the possible mechanisms?
Acquired resistance to kinase inhibitors is a known phenomenon in both preclinical and clinical settings. Several mechanisms can contribute to resistance to Aurora kinase inhibitors:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Target Mutation: Point mutations in the ATP-binding pocket of the Aurora kinase can prevent the inhibitor from binding effectively while preserving the kinase's catalytic activity.[9][10][11]
-
Activation of Bypass Signaling Pathways: Cells may adapt by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the effects of Aurora kinase inhibition.[12]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2 family members, can make cells more resistant to the apoptotic stimuli induced by the inhibitor.
Q4: I am not seeing a decrease in phospho-Histone H3 (Ser10) levels after treatment. What could be wrong?
Phosphorylation of Histone H3 at Serine 10 is a well-established downstream marker of Aurora B activity. If you are not observing a decrease, consider the following:
-
Inhibitor Specificity and Potency: If your inhibitor is highly specific for Aurora A, it will not directly inhibit Aurora B and therefore will not reduce phospho-Histone H3 (Ser10) levels. Verify the selectivity profile of your inhibitor.
-
Inhibitor Concentration and Treatment Time: The concentration of the inhibitor may be too low, or the treatment time too short, to effectively inhibit Aurora B. Perform a dose-response and time-course experiment.
-
Antibody Quality: Ensure that your anti-phospho-Histone H3 (Ser10) antibody is specific and working correctly. Include appropriate positive and negative controls in your Western blot.
-
Cell Synchronization: The level of phospho-Histone H3 (Ser10) is highest in mitotic cells. If your cell population is not synchronized, the overall signal may be low, making it difficult to detect a decrease.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
Problem: The IC50 value of this compound in my cell line is significantly higher than the published values.
| Possible Cause | Suggested Solution |
| Cell Line Differences | Different cell lines can have varying sensitivities due to their genetic background (e.g., p53 status, expression of drug transporters). Confirm the expected sensitivity for your specific cell line if possible. |
| Inhibitor Stability | Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions. |
| Assay Conditions | High cell seeding density or variations in incubation time can affect the calculated IC50. Optimize your cell viability assay protocol. |
| Serum Protein Binding | Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line. |
| Development of Resistance | If using a cell line that has been continuously cultured with the inhibitor, it may have developed resistance. Use a fresh, low-passage vial of cells. |
Guide 2: Inconsistent Western Blot Results for Downstream Markers
Problem: Difficulty in detecting changes in the phosphorylation of Aurora kinase substrates (e.g., phospho-Aurora A (Thr288), phospho-Histone H3 (Ser10)).
| Possible Cause | Suggested Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Poor Antibody Quality | Validate your primary antibodies using positive controls (e.g., cells arrested in mitosis with nocodazole for high phospho-H3 levels) and negative controls. |
| Timing of Sample Collection | The phosphorylation of mitotic proteins is transient. Perform a time-course experiment to identify the optimal time point for observing the effect of the inhibitor. |
| Low Percentage of Mitotic Cells | The signal for mitotic markers may be weak in an asynchronous cell population. Consider synchronizing the cells (e.g., with a thymidine block) before adding the inhibitor. |
Quantitative Data
Table 1: In Vitro Potency of Selected Aurora Kinase Inhibitors
| Inhibitor | Type | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - | [13] |
| Barasertib (AZD1152) | Aurora B selective | 1368 | 0.37 | - | [14] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | [3] |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | [15][16] |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 | [3][13] |
| ZM447439 | Pan-Aurora | 110 | 130 | - | [13] |
| CYC116 | Pan-Aurora | 44 | 19 | 65 | [15] |
| PF-03814735 | Pan-Aurora | 5 | 0.8 | - | [3] |
| MK-5108 | Aurora A selective | 0.064 | - | - | [13] |
| CCT129202 | Pan-Aurora | 0.042 | 0.198 | 0.227 | [16] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control (e.g., GAPDH) to ensure equal protein loading.[19][20]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[21][22][23]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[21]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by propidium iodide.[21][23]
-
Propidium Iodide (PI) Staining: Add a PI staining solution to the cells.[21]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle, as well as any polyploid populations.[23]
Visualizations
Caption: Simplified signaling pathways of Aurora A and B kinases and the cellular consequences of their inhibition.
Caption: A logical workflow for troubleshooting unexpected results in experiments involving Aurora kinase inhibitors.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical outcomes associated with expression of aurora kinase and p53 family members in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Aurora Kinase Inhibitor-9 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Aurora kinase inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Aurora kinase inhibitors?
A1: Resistance to Aurora kinase inhibitors is multifactorial and can arise from various molecular alterations within cancer cells. The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Aurora kinase inhibition. For example, activation of the mTOR pathway has been observed to promote cell proliferation in the presence of Aurora kinase inhibitors[1]. Similarly, induction of NF-κB signaling can lead to the activation of anti-apoptotic proteins, conferring resistance[1].
-
Resistance to Cell Death: Cells may acquire resistance to programmed cell death mechanisms like apoptosis, necroptosis, and autophagy[1][2]. For instance, Aurora kinase A (AURKA) can inhibit necroptosis, and its inhibition might paradoxically lead to survival through other mechanisms[1].
-
Target Alterations: Mutations in the kinase domain of the Aurora kinase itself can prevent inhibitor binding. A single point mutation, such as G160E in Aurora B kinase, has been shown to mediate resistance by preventing the formation of an active binding motif for the inhibitor[3].
-
Enhanced DNA Damage Repair: Aurora kinases play a role in the DNA damage response. Increased capacity for DNA damage repair can help cancer cells survive the mitotic stress induced by these inhibitors[1][2].
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of multidrug resistance, although it is not always the primary mechanism for targeted inhibitors like those for Aurora kinases[4].
Q2: How can I generate an Aurora kinase inhibitor-resistant cancer cell line in the lab?
A2: The most common method is to use a drug-induced resistance model. This involves exposing a parental (sensitive) cancer cell line to gradually increasing concentrations of the Aurora kinase inhibitor over a prolonged period[5]. The goal is to select for and expand the population of cells that can survive and proliferate under drug pressure[5]. A second approach is to create engineered resistance models using techniques like CRISPR-mediated gene editing to introduce specific genetic alterations known to confer resistance[4].
Q3: What level of resistance (IC50 fold-change) is typically expected in a drug-induced resistant cell line?
A3: A successfully generated resistant cell line should exhibit a significant increase in its half-maximal inhibitory concentration (IC50) value compared to the parental cell line. A fold-change of 10-fold or greater is often considered a strong indicator of resistance[5]. For example, a leukemia cell line model of resistance to the Aurora B inhibitor ZM447439 showed a 13.2-fold increase in the IC50 value[3].
Troubleshooting Guides
Issue 1: Difficulty in Generating a Resistant Cell Line
Q: My cancer cells die off completely when I increase the inhibitor concentration, and I'm failing to establish a stable resistant culture. What can I do?
A: This is a common challenge, as the drug concentration needs to be high enough to apply selective pressure but not so high that it eliminates the entire cell population before resistance can emerge.
-
Troubleshooting Steps:
-
Reduce Concentration Increment: Instead of doubling the concentration at each step, try a more gradual increase, such as 1.1 to 1.5-fold[5]. This gentler approach may allow cells with intermediate resistance to survive and adapt.
-
Use Pulsed Treatment: Alternate between exposing the cells to the inhibitor and culturing them in drug-free medium[4]. This recovery period can allow a small population of surviving cells to repopulate before the next treatment round.
-
Cryopreserve at Each Stage: It is critical to freeze vials of cells at each successful concentration step. If the cells die at a higher concentration, you can easily restart from the previous, stable stage[5].
-
Monitor Viability Closely: Use a cell viability assay (e.g., Trypan Blue) to monitor the percentage of surviving cells after each concentration increase. If viability drops below a critical threshold (e.g., 20-30%), consider maintaining the cells at the current concentration for a longer period before attempting the next increase.
-
Issue 2: High Variability in IC50 Assay Results
Q: I am getting inconsistent IC50 values for my parental and resistant cell lines between experiments. How can I improve the reproducibility of my drug sensitivity assays?
A: Reproducibility in dose-response assays is crucial for accurately quantifying resistance. Variability often stems from inconsistencies in experimental conditions[6][7].
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Cell density can significantly affect drug response[7]. Perform preliminary experiments to determine an optimal seeding density where cells remain in the exponential growth phase throughout the assay duration. Use this exact density for all subsequent experiments.
-
Control for Proliferation Rate: Resistant cells may have a different proliferation rate than parental cells. It is important to account for this. Use a growth rate inhibition (GR) metric, which normalizes for differences in proliferation, instead of a simple IC50 endpoint[6].
-
Establish a Consistent Timeline: The timing of cell plating, drug addition, and endpoint measurement should be kept consistent[6][7]. For example, always add the drug 24 hours after plating and measure the endpoint 72 hours after drug addition.
-
Include a Time-Zero Control: Plate a control set of cells and measure their number at the time of drug addition (t=0). This baseline measurement is essential for accurately calculating growth inhibition and distinguishing between cytostatic and cytotoxic effects[6].
-
Issue 3: No Target Mutation Identified in Resistant Cells
Q: I have successfully generated a resistant cell line with a >15-fold shift in IC50, but sequencing of the Aurora kinase gene revealed no mutations. What other mechanisms should I investigate?
A: The absence of on-target mutations strongly suggests that resistance is mediated by other mechanisms, such as the activation of bypass signaling pathways or changes in the expression of apoptosis-regulating proteins[8][9].
-
Troubleshooting Steps:
-
Analyze Bypass Pathways: Use Western blotting to examine the phosphorylation status (activation) of key proteins in known bypass pathways. Focus on:
-
Investigate Apoptosis Regulation: Resistance is often linked to the cell's ability to evade apoptosis.
-
Perform a Drug Screen: A broader approach is to screen your resistant cells against a library of other targeted inhibitors. Sensitivity to inhibitors of specific pathways (e.g., MEK, PI3K) can reveal the new dependency of the resistant cells[8].
-
Quantitative Data Summary
Table 1: Selectivity and Potency of Various Aurora Kinase Inhibitors
| Inhibitor | Type | Aurora A (IC50/Ki) | Aurora B (IC50) | Selectivity (Aurora B vs A) | Reference(s) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 nM | 396.5 nM | ~330-fold | [11] |
| MLN8054 | Aurora A selective | 4.0 nM (Ki) | 180 nM (Ki) | ~45-fold | [12] |
| AMG 900 | Pan-Aurora | 5 nM | 4 nM | ~0.8-fold | [11] |
| AT9283 | Multi-targeted | 3 nM | 3 nM | 1-fold | [11] |
| ZM447439 | Pan-Aurora | 110 nM (Ki) | 130 nM (Ki) | ~1.2-fold | [13] |
IC50/Ki values can vary based on assay conditions.
Table 2: Example of IC50 Shift in a Drug-Induced Resistant Cell Line
| Cell Line | Drug | Parental IC50 | Resistant IC50 | Fold Change in Resistance | Reference |
| CCRF-CEM (Leukemia) | ZM447439 (Aurora B Inhibitor) | ~0.3 µM | ~4.0 µM | 13.2-fold | [3] |
| HCT116 (Colorectal) | Alisertib (Aurora A Inhibitor) | 0.06 µM | > 5 µM (in resistant sub-clones) | > 83-fold | [14] |
Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method to generate drug-resistant cell lines[5].
-
Determine Parental IC50: First, accurately determine the IC50 of the parental cell line for the chosen Aurora kinase inhibitor using a standard cell viability assay (e.g., CellTiter-Glo® or MTT).
-
Initial Exposure: Begin by culturing the parental cells in media containing the inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells repopulate the flask to ~80% confluency, passage them into a new flask with fresh medium containing the same drug concentration.
-
Incremental Dose Escalation: Once the cells are growing steadily at the current concentration (typically after 2-3 passages), increase the inhibitor concentration by a factor of 1.5 to 2.0[5].
-
Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each stable concentration step[5]. This process can take several months.
-
Confirmation of Resistance: Once cells are stably proliferating at a concentration at least 10-fold higher than the initial IC50, confirm the degree of resistance by performing a new IC50 assay and comparing it to the parental line[5].
Protocol 2: Cell Viability and IC50 Determination Assay
This protocol outlines a standard endpoint assay for measuring drug sensitivity[6][7].
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density. Include wells for a "time-zero" plate and wells for "no-drug" controls. Allow cells to adhere for 24 hours.
-
Time-Zero Measurement: At the 24-hour mark (just before adding the drug), measure the cell viability in the time-zero plate using an assay like CellTiter-Glo®. This provides the cell count at the start of treatment.
-
Drug Addition: Prepare a serial dilution of the Aurora kinase inhibitor. Add the different concentrations to the appropriate wells of the experimental plates.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the no-drug control wells (typically 48-72 hours)[6].
-
Endpoint Measurement: After the incubation period, measure the cell viability in all wells using the same assay as for the time-zero plate.
-
Data Analysis:
-
Normalize the data to the no-drug control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: Bypass signaling through the mTOR pathway as a resistance mechanism.
Caption: Experimental workflow for developing and analyzing resistant cell lines.
Caption: Troubleshooting logic for developing resistant cell lines.
References
- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 13. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Aurora kinase inhibitor-9 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurora kinase inhibitor-9 in animal models. The focus is on strategies to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: The most frequently reported dose-limiting toxicities associated with Aurora kinase inhibitors in animal models are primarily related to the inhibition of cell division in rapidly proliferating normal tissues. These include:
-
Myelosuppression: A significant decrease in bone marrow activity, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells). This is often the most critical dose-limiting toxicity.[1][2][3]
-
Gastrointestinal Toxicity: Effects such as mucositis, diarrhea, and weight loss are common due to the high turnover rate of cells lining the gastrointestinal tract.[3]
-
General Systemic Effects: Fatigue, lethargy, and somnolence have also been noted in preclinical studies.[3]
Q2: How can combination therapy be used to reduce the toxicity of this compound?
A2: Combining this compound with other anti-cancer agents can allow for the use of lower, and therefore less toxic, doses of each compound while achieving a synergistic or additive therapeutic effect.[4][5] Effective combination strategies include:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents arrest cells in mitosis, potentially sensitizing them to the effects of Aurora kinase inhibition. This combination has shown promise in various cancer models.[3][4]
-
Platinum-Based Agents (e.g., Cisplatin): The addition of Aurora kinase inhibitors can enhance the cytotoxic effects of DNA-damaging agents like cisplatin.[6]
-
HDAC Inhibitors (e.g., Vorinostat): Combining with HDAC inhibitors has been shown to be effective against certain cancer cell lines.[2]
-
BCL2 Inhibitors (e.g., Venetoclax): This combination may sensitize cancer cells to Aurora kinase B inhibition, allowing for lower doses.[7]
Q3: What is the role of dosing schedules in managing the toxicity of this compound?
A3: Optimizing the dosing schedule is a key strategy for managing toxicity. Instead of continuous daily dosing, intermittent schedules can provide a recovery period for healthy, rapidly dividing tissues like the bone marrow and gastrointestinal epithelium.[1] For example, a schedule of daily administration for 5 or 10 days followed by a 21-day cycle has been used in preclinical studies to balance efficacy and tolerability.[1]
Q4: Are there alternative formulations of Aurora kinase inhibitors that can reduce systemic toxicity?
A4: Yes, novel drug delivery systems are being explored to reduce systemic exposure and toxicity. Nanoparticle formulations, for instance, can provide a slower and more sustained release of the drug. This approach can maintain therapeutic concentrations at the tumor site while reducing peak plasma concentrations that are often associated with off-target toxicities.[7]
Q5: How can I monitor for and manage myelosuppression in my animal models?
A5: Regular monitoring of complete blood counts (CBCs) is essential. To manage myelosuppression, the administration of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF), can be employed to stimulate the production of neutrophils and reduce the severity and duration of neutropenia.[1]
Troubleshooting Guides
Issue 1: Excessive Weight Loss and Morbidity in Study Animals
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Refer to dose-escalation studies to find the maximum tolerated dose (MTD).[1] |
| Gastrointestinal toxicity | Implement supportive care, such as providing softened or liquid food and ensuring adequate hydration. Consider a temporary interruption of dosing to allow for recovery. |
| Combination toxicity | If using a combination therapy, consider reducing the dose of one or both agents. Staggering the administration of the drugs may also help. |
| Vehicle-related toxicity | Ensure that the vehicle used for drug delivery is well-tolerated at the administered volume and concentration. Run a vehicle-only control group. |
Issue 2: Severe Myelosuppression Leading to Study Endpoints
| Potential Cause | Troubleshooting Step |
| On-target toxicity in bone marrow | Implement an intermittent dosing schedule to allow for bone marrow recovery between treatments.[1] |
| High peak plasma concentration | If available, consider using a nanoparticle or other slow-release formulation to reduce peak drug levels.[7] |
| Inadequate supportive care | Administer G-CSF to mitigate neutropenia.[1] Monitor CBCs frequently to guide supportive care decisions. |
| Synergistic toxicity with combination agent | Reduce the dose of the this compound or the combination agent, as both may contribute to myelosuppression. |
Quantitative Data Summary
Table 1: Example Dosing and Tolerability of Aurora Kinase Inhibitors in Xenograft Models
| Aurora Kinase Inhibitor | Animal Model | Dosing Schedule | Observed Toxicities | Reference |
| PF-03814735 | Mice (HCT116 xenograft) | 10, 20, or 30 mg/kg, once daily for 10 days | Well-tolerated with few toxic effects noted. | [1] |
| PHA-739358 | Nude mice (human xenografts) | 60 mg/kg/day for 5 days, 30 mg/kg/day for 10 days, or 45 mg/kg/day for 10 days (MTD) | Mild weight loss and myelosuppression. | [1] |
| MK-5108 | Mice (HCT116 and SW48 xenografts) | 15 and 30 mg/kg, twice daily for 12 days | Well-tolerated, adverse toxicities not reported. | [1] |
| MLN8237 (Alisertib) | SCID mice (MM xenograft) | 15 and 30 mg/kg | Not specified in the provided text, but tumor growth inhibition was significant. | [1] |
| CCT 137690 | Mice (SW620 colon carcinoma xenografts) | Not specified | No detected toxicities. | [2] |
Experimental Protocols
Protocol 1: Combination Therapy with Paclitaxel to Reduce Toxicity
This protocol is a generalized example based on preclinical studies combining Aurora kinase inhibitors with taxanes.[4]
-
Animal Model: Use an appropriate tumor xenograft model (e.g., bladder cancer T24 xenograft in nude mice).
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Prepare Paclitaxel in its standard formulation.
-
-
Dosing:
-
Establish the MTD for this compound and Paclitaxel as single agents.
-
In the combination arm, administer a lower dose of this compound (e.g., 50-75% of its MTD).
-
Administer a lower dose of Paclitaxel (e.g., 50-75% of its MTD).
-
-
Administration Schedule:
-
Administer this compound orally once daily.
-
Administer Paclitaxel via intraperitoneal injection on a specified schedule (e.g., once weekly).
-
-
Monitoring:
-
Monitor tumor volume and animal body weight daily or every other day.
-
Perform CBCs weekly to monitor for myelosuppression.
-
Observe animals for clinical signs of toxicity.
-
Protocol 2: Intermittent Dosing Schedule for Toxicity Management
This protocol is a generalized example based on strategies to manage on-target toxicities.[1]
-
Animal Model: Use a relevant tumor xenograft model.
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Dosing and Schedule:
-
Administer this compound at a dose near the MTD.
-
Implement an intermittent schedule, for example:
-
Once daily administration for 5 consecutive days, followed by a 16-day rest period (one 21-day cycle).
-
Once daily administration for 10 consecutive days, followed by an 11-day rest period (one 21-day cycle).
-
-
-
Monitoring:
-
Monitor tumor growth and body weight regularly throughout the study.
-
Collect blood samples at baseline, at the end of the dosing period, and during the rest period to assess bone marrow recovery.
-
Visualizations
Caption: Simplified overview of Aurora Kinase A and B signaling during mitosis and the points of intervention by an inhibitor.
Caption: Experimental workflow for developing a less toxic combination therapy regimen with this compound.
Caption: A logical decision tree for troubleshooting common toxicity issues in animal models treated with this compound.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 5. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 6. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Overcoming Poor Bioavailability of Aurora Kinase Inhibitor-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Aurora kinase inhibitor-9.
Disclaimer: "this compound" (also referred to as compound 9d) is a potent dual inhibitor of Aurora A and Aurora B kinases with reported IC50 values of 0.093 µM and 0.09 µM, respectively[1]. However, detailed public data on its specific bioavailability and formulation strategies are limited. Therefore, this guide leverages extensive research and data from a well-characterized Aurora kinase inhibitor with known bioavailability challenges, AZD1152 (Barasertib) and its active metabolite AZD2811, as a representative model. The strategies and protocols described herein are based on established methods for improving the bioavailability of poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: Like many kinase inhibitors, this compound is likely to exhibit poor oral bioavailability due to a combination of factors. These can include low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and high lipophilicity, which can lead to poor absorption. Additionally, it may be subject to first-pass metabolism in the gut wall and liver, and efflux by transporters such as P-glycoprotein, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed to overcome the poor bioavailability of this compound. These include:
-
Nanoparticle Formulation: Encapsulating the inhibitor in polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its absorption. This is a highly effective approach for kinase inhibitors.
-
Prodrugs: Designing a prodrug of the inhibitor can improve its solubility and absorption characteristics. For example, AZD1152 is a phosphate-based prodrug that is rapidly converted to its active form, AZD2811, in vivo.
-
Lipid-Based Formulations: Formulating the inhibitor in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization and absorption.
-
Co-administration with Bioavailability Enhancers: Administering the inhibitor with agents that inhibit metabolic enzymes (e.g., CYP3A4 inhibitors) or efflux transporters can increase its systemic exposure.
Q3: How does nanoparticle delivery improve the therapeutic index of Aurora kinase inhibitors?
A3: Nanoparticle delivery systems, such as polymeric nanoparticles, can significantly improve the therapeutic index of Aurora kinase inhibitors in several ways. They can provide extended-release of the drug, leading to sustained target inhibition in tumor tissue. This allows for less frequent dosing. Furthermore, nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing the drug concentration at the site of action while minimizing exposure to healthy tissues and reducing off-target toxicities like myelosuppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Problem 1: Low solubility of this compound in aqueous buffers.
| Possible Cause | Suggested Solution |
| Inherent hydrophobicity of the molecule. | 1. Utilize co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO and then dilute into aqueous buffers. Note the final percentage of the organic solvent in your experiments. 2. Adjust pH: Determine the pKa of the inhibitor and adjust the buffer pH to a range where its solubility is maximized. 3. Use of surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) in the buffer to increase solubility. |
Problem 2: High variability in in vivo efficacy studies.
| Possible Cause | Suggested Solution |
| Poor and variable oral absorption. | 1. Switch to intravenous (IV) administration: For initial efficacy studies, IV administration can bypass absorption variability and provide a clearer understanding of the drug's activity. 2. Formulate for improved oral delivery: Develop a nanoparticle or lipid-based formulation to enhance and normalize oral absorption. 3. Control for food effects: Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of lipophilic drugs. |
Problem 3: Nanoparticle formulation shows poor drug loading or encapsulation efficiency.
| Possible Cause | Suggested Solution |
| Incompatible drug-polymer pairing. | 1. Screen different polymers: Test various biodegradable polymers such as PLGA, PLA, and PCL to find one with better compatibility with the inhibitor. 2. Modify the formulation method: Optimize parameters in the nanoprecipitation or emulsification-solvent evaporation method, such as solvent/antisolvent choice, polymer and drug concentrations, and stirring speed. |
| Drug precipitation during formulation. | 1. Increase the viscosity of the aqueous phase: This can slow down drug diffusion and allow for better entrapment. 2. Use a co-solvent system: Dissolving the drug in a mixture of solvents can sometimes prevent premature precipitation. |
Problem 4: Observed toxicity in animal models at doses required for efficacy.
| Possible Cause | Suggested Solution |
| Off-target effects of the free drug. | 1. Develop a targeted nanoparticle formulation: Conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to direct the drug to tumor cells. 2. Optimize the release profile: Design the nanoparticle formulation for slower, sustained release to reduce peak plasma concentrations and associated toxicities. |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming the poor bioavailability of this compound.
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its solubility and provide a sustained-release formulation.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Pluronic F-68 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 75 mg of PLGA and 2.5 mg of this compound in 5 mL of acetone. Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 75 mg of Pluronic F-68 in 15 mL of deionized water.
-
-
Nanoparticle Formation:
-
While stirring the aqueous phase at a moderate speed on a magnetic stirrer at room temperature, add the organic phase dropwise.
-
Nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Remove the acetone from the colloidal suspension using a rotary evaporator under reduced pressure.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 25,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unentrapped drug and excess surfactant.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose).
-
Freeze the suspension at -70°C and then lyophilize for 24 hours to obtain a dry powder.
-
Protocol 2: In Vivo Pharmacokinetic Study of Nanoparticle-Formulated this compound in Mice
Objective: To determine the pharmacokinetic profile of nanoparticle-formulated this compound following intravenous administration in mice.
Materials:
-
Nanoparticle-formulated this compound
-
CD-1 mice (female, 6-8 weeks old)
-
Sterile saline
-
Heparinized microfuge tubes
-
CO2 chamber for euthanasia
-
Analytical method for quantifying the inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the animal facility for at least one week prior to the experiment.
-
-
Dose Preparation:
-
Reconstitute the lyophilized nanoparticle formulation in sterile saline to achieve the desired concentration (e.g., for a 20 mg/kg dose).
-
-
Administration:
-
Administer the nanoparticle suspension to the mice via a single intravenous bolus injection into the lateral tail vein.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 2 hr, 8 hr, 24 hr, and 48 hr) post-injection, collect blood samples from a cohort of mice (n=3-5 per time point).
-
Collect blood via cardiac puncture into heparinized microfuge tubes immediately after euthanasia by CO2 asphyxiation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Quantitative Data Summary
The following tables summarize the comparative efficacy of a nanoparticle-formulated Aurora kinase inhibitor (based on AZD2811) versus the free drug.
Table 1: In Vivo Efficacy in a Human Colorectal Adenocarcinoma (SW620) Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Free Drug (AZD1152) | 50 mg/kg | 58 |
| Nanoparticle Formulation | 25 mg/kg | >90 |
Data adapted from studies on AZD1152/AZD2811 nanoparticle formulations.[2]
Table 2: Drug Retention in SW620 Tumors
| Treatment Group | Time Post-Administration | Drug Detectable in Tumor |
| Free Drug (AZD1152) | 24 hours | No |
| Nanoparticle Formulation | Up to 6 days | Yes |
Data adapted from studies on AZD2811 nanoparticle formulations.[2][3]
Visualizations
Aurora Kinase Signaling Pathway in Mitosis
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
Aurora kinase inhibitor-9 experimental variability and reproducibility
A Note on "Aurora Kinase Inhibitor-9": The term "this compound" does not correspond to a universally recognized scientific name for a specific inhibitor. To provide detailed and accurate information, this guide will focus on Alisertib (MLN8237) , a well-characterized and clinically evaluated selective Aurora A kinase inhibitor. The principles and troubleshooting advice provided are broadly applicable to other Aurora kinase inhibitors, but specific values and protocols may vary.
Frequently Asked Questions (FAQs)
Q1: What is Alisertib (MLN8237) and what is its mechanism of action?
Alisertib is a selective and potent small-molecule inhibitor of Aurora A kinase.[1] Aurora A is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation, spindle assembly, and mitotic entry.[1][2] By inhibiting Aurora A, Alisertib disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What are the typical IC50 values for Alisertib?
The half-maximal inhibitory concentration (IC50) of Alisertib against Aurora A kinase is approximately 1.2 nM in biochemical assays.[1] It exhibits over 200-fold selectivity for Aurora A over Aurora B.[4][5] However, cellular IC50 values (GI50 for growth inhibition) can vary significantly depending on the cell line, assay conditions, and duration of exposure, typically ranging from 16 nM to several hundred nM.[6]
Q3: What are the known off-target effects of Alisertib?
While Alisertib is highly selective for Aurora A, at higher concentrations it can inhibit other kinases.[6] It has been shown to have some activity against Aurora B, which can lead to a different phenotype of failed cytokinesis and endoreduplication.[1][6] Researchers should be mindful of the concentrations used to ensure on-target effects are being observed.
Q4: How should I prepare and store Alisertib?
For in vitro experiments, Alisertib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure stability. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Alisertib in aqueous media at 37°C can be limited, so fresh dilutions in cell culture medium should be prepared for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number per well. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions from a validated stock solution for each experiment. Verify the concentration of the stock solution periodically. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and temperature uniformity. | |
| Cell line heterogeneity or contamination. | Regularly perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. | |
| Inconsistent inhibition of Aurora A phosphorylation | Suboptimal lysis buffer. | Autophosphorylated Aurora A can be associated with insoluble cellular fractions. Use a lysis buffer containing strong detergents and employ sonication to ensure complete protein solubilization.[5] |
| Incorrect antibody or antibody dilution. | Validate the specificity of the phospho-Aurora A (Thr288) antibody. Optimize the antibody concentration through titration experiments. | |
| Timing of sample collection. | The peak of Aurora A activity is during mitosis. Synchronize cells or enrich for the mitotic population to observe maximal phosphorylation and its inhibition. | |
| Unexpected cell cycle phenotype (e.g., endoreduplication instead of mitotic arrest) | Off-target inhibition of Aurora B. | This phenotype is characteristic of Aurora B inhibition.[1] Use a lower concentration of Alisertib that is more selective for Aurora A. Confirm the phenotype with a known selective Aurora B inhibitor as a positive control. |
| p53 status of the cell line. | The cellular response to Aurora kinase inhibition can be influenced by the p53 tumor suppressor protein.[7] Characterize the p53 status of your cell line and compare results with isogenic lines if available. | |
| Drug precipitation in cell culture medium | Poor solubility of the inhibitor. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare fresh dilutions from the stock solution just before use. If precipitation persists, consider using a different formulation or a solubilizing agent, though this may affect cellular uptake. |
Data Presentation
Table 1: In Vitro Potency of Various Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Notes |
| Alisertib (MLN8237) | 1.2[1] | 396.5[1] | - | Highly selective for Aurora A. |
| AZD1152-HQPA | 1368[3] | 0.37[3] | - | Highly selective for Aurora B. |
| Danusertib (PHA-739358) | 13[1] | 79[1][6] | 61[1][6] | Pan-Aurora kinase inhibitor. Also inhibits other kinases like ABL and RET.[1] |
| AMG 900 | 5[1] | 4[1] | 1[1] | Potent pan-Aurora kinase inhibitor. |
| SNS-314 | 9[6] | 31[6] | 3[6] | Pan-Aurora kinase inhibitor. |
Table 2: Cellular Growth Inhibition (GI50) of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Cancer | 16 - 469[6] |
| PC3 | Prostate Cancer | 16 - 469[6] |
| SK-OV-3 | Ovarian Cancer | 16 - 469[6] |
| LY-3 | Lymphoma | 16 - 469[6] |
Note: GI50 values can exhibit significant variability based on the specific assay conditions used.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Alisertib in fresh cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI50 value using non-linear regression.
Western Blot for Phospho-Aurora A
-
Cell Treatment and Lysis: Treat cells with Alisertib or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For phospho-Aurora A, sonication may be necessary to ensure complete solubilization.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora A or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Simplified signaling pathway of Aurora A kinase in mitosis and the point of inhibition by Alisertib.
Caption: A typical experimental workflow for determining the GI50 of an Aurora kinase inhibitor using a cell viability assay.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for Aurora kinase inhibitor-9 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aurora kinase inhibitor-9. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that competitively binds to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates.[1] Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division.[2] Specifically, Aurora A is involved in centrosome maturation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[3] By inhibiting these kinases, the compound disrupts mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][3]
Q2: What is the recommended starting incubation time for this compound?
The optimal incubation time is highly dependent on the experimental goal and the cell line being used. For initial experiments, a time-course experiment is recommended. Based on published studies:
-
For analyzing effects on signaling pathways (e.g., phosphorylation of direct targets), shorter incubation times of 30 minutes to 8 hours are often sufficient.[4][5]
-
For assessing effects on cell cycle progression (e.g., G2/M arrest), an incubation of 16 to 48 hours is a common starting point.[6][7]
-
For evaluating long-term effects like apoptosis or polyploidy, incubation times of 48 to 72 hours or longer may be necessary, particularly for phenotypes associated with Aurora B inhibition.[3][8]
Q3: How do I select the appropriate concentration of this compound to use?
The effective concentration will vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. As a starting point, you can refer to published data for similar cell types. For many cancer cell lines, effective concentrations for Aurora kinase inhibitors range from low nanomolar to micromolar.[6][9] Always start with a concentration range that brackets the reported IC50 values.
Q4: What are the expected cellular phenotypes after treatment with an Aurora kinase A-selective versus an Aurora kinase B-selective inhibitor?
-
Selective Aurora A inhibition typically results in defects in mitotic spindle assembly, leading to the formation of monopolar spindles and a transient, spindle checkpoint-dependent mitotic arrest.[3] This is often followed by apoptosis.[3]
-
Selective Aurora B inhibition interferes with chromosome alignment and cytokinesis. This can override the mitotic spindle checkpoint, leading to polyploidy (cells with >4N DNA content), endoreduplication, and subsequent cell death, which may occur after a longer period (e.g., more than 48 hours).[3]
Troubleshooting Guide
Q1: I am not observing any effect of the inhibitor on my cells. What could be the problem?
-
Incubation Time: The incubation time may be too short. For endpoints like apoptosis or changes in cell proliferation, a longer treatment duration (e.g., 24-72 hours) may be required.[3][8] Consider performing a time-course experiment.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. For signaling experiments, it is often recommended to treat cells at 70-80% confluency and to perform serum starvation prior to treatment to synchronize cells and reduce background signaling.[4]
-
Target Expression: Confirm that your cell line expresses the target Aurora kinase at a sufficient level.
Q2: I am observing high levels of cell death even at low concentrations of the inhibitor. How can I address this?
-
Cytotoxicity: The inhibitor may have off-target effects leading to general cytotoxicity in your cell line.[5] Try reducing the concentration and/or the incubation time.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the Aurora kinase pathway. A shorter incubation time or lower concentration may be necessary to observe specific mitotic defects without inducing widespread apoptosis.
Q3: The results of my experiment are inconsistent. What are some potential sources of variability?
-
Cell Cycle Synchronization: As Aurora kinases are cell cycle-regulated, the proportion of cells in different phases of the cell cycle at the time of treatment can influence the outcome. For some experiments, cell synchronization may be necessary to obtain more consistent results.
-
Precise Timing: For short incubation experiments, especially in signaling studies, precise timing of inhibitor addition and reaction termination is critical. Even a small variation can introduce significant error.
-
Reagent Consistency: Use reagents from the same lot where possible and ensure consistent preparation of inhibitor dilutions.
Q4: I see an unexpected upregulation of an immune checkpoint protein (e.g., PD-L1) after treatment. Is this a known effect?
Yes, some studies have shown that Aurora A kinase inhibitors can lead to the upregulation of PD-L1 expression in tumor cells.[10] This is thought to occur through the activation of the cGAS/STING/NF-κB pathway.[10] This is an important consideration, especially for in vivo studies or experiments involving co-culture with immune cells, as it could impact the inhibitor's overall anti-tumor efficacy.[10]
Data Summary
The following table summarizes typical concentration ranges and incubation times for Aurora kinase inhibitors from various studies. Note that optimal conditions should be determined empirically for your specific experimental system.
| Experimental Readout | Typical Concentration Range | Typical Incubation Time | Reference |
| Inhibition of Aurora A/B Phosphorylation | 0.1 - 1 µM | 24 hours | [8] |
| Cell Cycle Arrest (G2/M) | 0.6 µM | 48 hours | [6] |
| Induction of Apoptosis | 5 µM | 72 hours | [8] |
| Inhibition of Signaling Pathways | Varies (IC50-dependent) | 30 minutes - 2 hours | [4] |
| Induction of Polyploidy | 1 µM | 48 - 72 hours | [8] |
| Increase in p53 levels | 2.5 µM | 8 - 16 hours | [7] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Seeding: Seed cells in 6-well plates at a density that will prevent them from becoming over-confluent by the end of the experiment. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70-75% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour (or overnight).[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6]
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot for Phospho-Histone H3 (Aurora B Activity Marker)
This protocol is used to determine the effect of the inhibitor on Aurora B kinase activity.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the inhibitor for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: After incubation, place the plate on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe for total Histone H3 or a loading control like β-actin.
-
Visualizations
Caption: Aurora Kinase Signaling and Inhibition Mechanism.
Caption: Experimental Workflow for Incubation Time Optimization.
References
- 1. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of AMG-900 on Aurora A/B/C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-Aurora kinase inhibitor, AMG-900, against selective inhibitors for Aurora A (Alisertib/MLN8237) and Aurora B (Barasertib/AZD1152). The information presented is intended to assist researchers in designing and interpreting experiments to validate the inhibitory effects of these compounds.
Introduction to Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Aurora A is involved in centrosome maturation and spindle assembly. Aurora B is a key component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis. Aurora C's function is less understood but is believed to be important in meiosis and may also play a role in mitosis.
Inhibitors of Aurora kinases are classified based on their selectivity. Pan-Aurora inhibitors, such as AMG-900, target all three isoforms. In contrast, selective inhibitors, like Alisertib for Aurora A and Barasertib for Aurora B, offer more targeted approaches to dissecting the roles of individual kinases.
Comparative Inhibitory Activity
The inhibitory potency of AMG-900, Alisertib, and Barasertib against each Aurora kinase isoform is typically determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Target | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |
| AMG-900 | Pan-Aurora | 5 | 4 | 1 | |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 | 396.5 | Not Widely Reported | |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1369 | 0.37 | Not Widely Reported |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Validation of Aurora kinase inhibition involves both biochemical and cell-based assays. Biochemical assays confirm direct enzyme inhibition, while cell-based assays demonstrate the compound's effect on cellular processes regulated by the target kinases.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified Aurora kinases.
a) LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by a test compound.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test inhibitor (e.g., AMG-900, Alisertib, Barasertib) and a control inhibitor (e.g., staurosporine) in the kinase buffer.
-
Prepare a solution containing the purified Aurora kinase (A, B, or C) and a europium-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the serially diluted test compound or control to the assay wells.
-
Add 8 µL of the kinase/antibody mixture to each well.
-
Add 4 µL of the tracer to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
b) Z'-LYTE™ Kinase Assay
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate using a FRET-based method.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified Aurora kinase, the Z'-LYTE™ peptide substrate, and ATP in a kinase buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture.
-
Incubate for 1 hour at room temperature to allow for phosphorylation.
-
-
Development Reaction:
-
Add the Development Reagent, a site-specific protease that cleaves only the non-phosphorylated peptide.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at two wavelengths to determine the ratio of cleaved to uncleaved substrate.
-
A high ratio indicates kinase inhibition (less phosphorylation, more cleavage).
-
Plot the emission ratio against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assays
These assays assess the downstream cellular consequences of Aurora kinase inhibition.
a) Western Blotting for Phosphorylated Histone H3 (Ser10)
Phosphorylation of histone H3 at serine 10 (pHH3) is a direct downstream target of Aurora B. Inhibition of Aurora B leads to a decrease in pHH3 levels.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) to approximately 80% confluency.
-
Treat the cells with various concentrations of the Aurora kinase inhibitor for a specified time (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the dose-dependent inhibition of H3 phosphorylation.
-
b) Cell Cycle Analysis by Flow Cytometry
Inhibition of Aurora kinases leads to distinct cell cycle arrest phenotypes. Aurora A inhibition typically causes a G2/M arrest with monopolar spindles, while Aurora B inhibition leads to endoreduplication and the formation of polyploid cells due to cytokinesis failure.
Protocol Outline:
-
Cell Culture and Treatment:
-
Treat cancer cells with the Aurora kinase inhibitors for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA-bound dye.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations (>4N DNA content).
-
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the distinct roles of Aurora A and Aurora B in mitosis and the expected consequences of their inhibition.
Caption: Simplified signaling pathways of Aurora A and B and points of inhibition.
Experimental Workflow
The diagram below outlines a general workflow for validating the inhibitory effect of a compound on Aurora kinases.
Caption: General workflow for validating Aurora kinase inhibitors.
Conclusion
Validating the inhibitory effect of a pan-Aurora kinase inhibitor like AMG-900 requires a multi-faceted approach. By comparing its activity with selective inhibitors such as Alisertib and Barasertib using a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular mechanism of action. The protocols and workflows outlined in this guide provide a framework for conducting these essential validation studies.
A Comparative Analysis of Aurora Kinase Inhibitor-9 and Other Prominent Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aurora kinase inhibitor-9 with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), and Tozasertib (VX-680). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Small molecule inhibitors targeting Aurora kinases can disrupt the cell division process in cancer cells, leading to apoptosis and tumor growth inhibition. This guide focuses on a comparative analysis of four such inhibitors, highlighting their potency, selectivity, and cellular activity.
Mechanism of Action of Aurora Kinase Inhibitors
Aurora kinase inhibitors typically function by competing with ATP for the binding site in the kinase domain. This inhibition disrupts the phosphorylation of downstream substrates, leading to mitotic arrest and ultimately cell death. The specific cellular outcomes can vary depending on whether the inhibitor targets Aurora A, Aurora B, or both.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of each compound against Aurora kinases A and B is a primary determinant of its biological effect. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for potency.
| Inhibitor | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity Profile |
| This compound | Dual Aurora A/B | 93 / - | 90 / - | Not Reported | Dual inhibitor with similar potency for Aurora A and B. |
| Alisertib (MLN8237) | Aurora A | 1.2 / - | 396.5 / - | Not Reported | Highly selective for Aurora A (>200-fold vs Aurora B).[1] |
| Barasertib (AZD1152) | Aurora B | 1368 / - | 0.37 / - | Not Reported | Highly selective for Aurora B. |
| Tozasertib (VX-680) | Pan-Aurora | - / 0.6 | - / 18 | - / 4.6 | Pan-inhibitor with highest potency for Aurora A.[2] |
Cellular Potency
The anti-proliferative activity of the inhibitors in various cancer cell lines provides insight into their potential therapeutic efficacy. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Alisertib (MLN8237) | HCT-116 | Colon Carcinoma | 15-469 (range across various cell lines)[3][4] |
| HL-60 | Promyelocytic Leukemia | 74[5] | |
| MV-4-11 | Acute Myeloid Leukemia | 1.2[5] | |
| U-2 OS | Osteosarcoma | 16,600[6] | |
| MG-63 | Osteosarcoma | 9,500[6] | |
| Barasertib (AZD1152) | HL-60 | Promyelocytic Leukemia | 3-40 (range in various leukemia cell lines)[7] |
| NB4 | Acute Promyelocytic Leukemia | 3-40 (range in various leukemia cell lines)[7] | |
| MOLM13 | Acute Myeloid Leukemia | 3-40 (range in various leukemia cell lines)[7] | |
| Tozasertib (VX-680) | CAL-62 | Anaplastic Thyroid Cancer | 25-150 (range in ATC cell lines)[8] |
| 8305C | Anaplastic Thyroid Cancer | 25-150 (range in ATC cell lines)[8] | |
| 8505C | Anaplastic Thyroid Cancer | 25-150 (range in ATC cell lines)[8] | |
| BHT-101 | Anaplastic Thyroid Cancer | 25-150 (range in ATC cell lines)[8] | |
| HT29 | Colorectal Adenocarcinoma | 260 (for necroptosis inhibition)[9] |
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for the clinical development of drug candidates. The table below summarizes available data for the comparator compounds.
| Inhibitor | Administration | Bioavailability | t1/2 (half-life) | Cmax |
| Alisertib (MLN8237) | Oral | High (>82% in animals)[5] | ~30-40 hours (in patients) | Dose-dependent |
| Barasertib (AZD1152) | Intravenous | N/A | ~9 hours (active moiety in patients) | Dose-dependent |
| Tozasertib (VX-680) | Intraperitoneal (animal models) | Not Reported | Not Reported | Not Reported |
Note: Specific pharmacokinetic data for this compound is not publicly available. As a 4-anilinoquinoline derivative, it belongs to a class of compounds known for variable pharmacokinetic profiles, often characterized by extensive tissue distribution and long elimination half-lives.
Experimental Protocols
A standardized experimental workflow is essential for the consistent evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution (e.g., a generic peptide like Kemptide), and the test inhibitor at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the Aurora kinase enzyme, the test inhibitor, and the substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and then use luciferase to catalyze a reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other established Aurora kinase inhibitors. This compound emerges as a potent dual inhibitor of Aurora A and B. In contrast, Alisertib and Barasertib offer high selectivity for Aurora A and Aurora B, respectively, making them valuable tools for studying the specific functions of these kinases. Tozasertib acts as a pan-Aurora inhibitor.
The selection of an appropriate inhibitor will depend on the specific research question. For studies requiring the simultaneous inhibition of both Aurora A and B, this compound presents a promising option. For dissecting the distinct roles of Aurora A and B, the highly selective inhibitors Alisertib and Barasertib are more suitable. The limited availability of cellular potency and pharmacokinetic data for this compound underscores the need for further characterization to fully understand its therapeutic potential. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and findings summarized in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurora Kinase Inhibitors in Colon Cancer: VX-680 Versus Other Key Inhibitors
This guide provides a detailed comparison of the efficacy of the pan-Aurora kinase inhibitor VX-680 against other notable Aurora kinase inhibitors in preclinical colon cancer models. While a direct comparative study against a compound specifically designated "Aurora kinase inhibitor-9" is not prominently available in the current body of scientific literature, this document will draw upon available data for other well-characterized inhibitors to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis.[1] Their overexpression is a frequent event in various cancers, including colorectal cancer, making them an attractive target for therapeutic intervention.[1][2] Inhibition of these kinases disrupts cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3]
Comparative Efficacy in Colon Cancer Cell Lines
The following table summarizes the in vitro efficacy of VX-680 and other selected Aurora kinase inhibitors against various colon cancer cell lines. The data highlights the concentration required to inhibit cell proliferation by 50% (IC50) and other key cellular effects.
| Inhibitor | Target(s) | Colon Cancer Cell Line(s) | IC50 | Key Cellular Effects | Reference(s) |
| VX-680 (Tozasertib) | Pan-Aurora Kinase | HCT116, SW480 | 15-130 nM (general tumor cell lines) | Induces G2/M arrest, polyploidy, and apoptosis.[4] Inhibits TPA-induced cell invasion and migration.[5] | [4][5] |
| AZD1152 (Barasertib) | Aurora B | SW620, HCT116, Colo205 | 3-40 nM (leukemia cells) | Inhibits histone H3 phosphorylation, induces polyploidy and apoptosis.[4] | [4] |
| Alisertib (MLN8237) | Aurora A | HCT116 | 200-fold more selective for Aurora A than B | Induces G2/M arrest, polyploidy, and apoptosis in sensitive lines.[6] | [6] |
| ZM447439 | Aurora A and B | HCT116 | 5 µmol/L (used in combination studies) | Induces PUMA-mediated apoptosis.[1] | [1] |
| SNS-314 | Pan-Aurora Kinase | HCT116 | 9-60 nM (IC50 for Histone H3 phosphorylation) | Inhibits cell proliferation and induces polyploidy.[4] | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells (e.g., HCT116, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the Aurora kinase inhibitor (e.g., VX-680) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of Aurora kinase inhibitors.
Mechanism of Action and Signaling Pathways
Aurora kinase inhibitors primarily function by competitively binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their catalytic activity.[2] This leads to a cascade of events culminating in mitotic catastrophe and apoptosis.
Inhibition of Aurora A results in defects in centrosome separation and spindle assembly, leading to monopolar spindles.[3] Inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents proper chromosome segregation and cytokinesis, often resulting in polyploidy.[3]
Recent studies in colon cancer have elucidated downstream signaling pathways affected by Aurora kinase inhibition. For instance, inhibition of Aurora kinases can lead to the induction of PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic protein, through the NF-κB pathway, independent of p53 status.[1] This suggests a mechanism by which these inhibitors can be effective even in p53-mutant colon cancers.
Caption: Signaling pathway of Aurora kinase inhibition leading to apoptosis in colon cancer cells.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of Aurora kinase inhibitors in colon cancer.
-
VX-680: In a human colon cancer xenograft model, VX-680 induced a significant tumor regression of 56%. It was also shown to achieve complete inhibition of tumor growth at well-tolerated doses.
-
AZD1152: This inhibitor demonstrated potent dose-dependent growth inhibition in several human xenograft models, including SW620, HCT116, and Colo205 colon cancer cells.[4]
-
Alisertib (MLN8237): Showed efficacy in various tumor models, and its combination with standard-of-care agents for colorectal cancer is under investigation.[6]
Caption: Logical flow of an in vivo xenograft study to evaluate inhibitor efficacy.
Conclusion
Based on the available preclinical data, VX-680 and other Aurora kinase inhibitors such as AZD1152 and Alisertib demonstrate significant anti-tumor efficacy in colon cancer models. They effectively inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and promote apoptosis. VX-680, as a pan-Aurora kinase inhibitor, has shown robust activity both in vitro and in vivo, leading to substantial tumor regression in colon cancer xenografts. The choice between a pan-inhibitor like VX-680 and a more selective inhibitor like Alisertib (Aurora A) or AZD1152 (Aurora B) may depend on the specific molecular characteristics of the tumor and the desired therapeutic window. Further clinical investigation is necessary to determine the translational potential of these findings and to identify patient populations most likely to benefit from this class of targeted therapies.
References
- 1. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A induces migration and invasion by inducing epithelial-to-mesenchymal transition in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of a Representative Pan-Aurora Kinase Inhibitor: A Comparative Guide
Introduction: While "Aurora kinase inhibitor-9" does not correspond to a specific, publicly documented compound, this guide provides a comprehensive cross-reactivity analysis of a well-characterized, potent pan-Aurora kinase inhibitor, VX-680 (Tozasertib). This information is crucial for researchers and drug development professionals to anticipate potential off-target effects and to interpret experimental results accurately. The data presented herein is compiled from publicly available kinase profiling studies.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] Small molecule inhibitors targeting these kinases have emerged as promising anti-cancer therapeutics.[3] However, the ATP-binding pocket is highly conserved among kinases, leading to the potential for cross-reactivity with other kinases, which can result in unforeseen biological effects.
Comparative Kinase Inhibition Profile of VX-680
The following table summarizes the inhibitory activity of VX-680 against Aurora kinases and a selection of other kinases. The data, presented as IC50 or Kᵢ values, quantifies the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays. A lower value indicates higher potency.
| Kinase Target | Inhibitor | IC50 / Kᵢ (nM) | Fold Selectivity vs. Aurora A |
| Primary Targets | |||
| Aurora A | VX-680 | 1.0 (Kᵢ)[4] | 1 |
| Aurora B | VX-680 | 1.0 (Kᵢ)[4] | 1 |
| Aurora C | VX-680 | - | - |
| Off-Targets | |||
| Abl | VX-680 | - | - |
| Ret | VX-680 | - | - |
| Trk-A | VX-680 | - | - |
| FGFR1 | VX-680 | - | - |
Note: Specific IC50/Ki values for off-targets of VX-680 were not detailed in the provided search results, though some inhibitors like PHA-739358 are noted to cross-react with Abl, Ret, Trk-A, and FGFR1 at higher concentrations.[5] The table structure is provided for when such data is available.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is typically performed using in vitro kinase inhibition assays. Below is a generalized protocol for such an experiment.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radioactively labeled phosphate from [γ-³²P]-ATP into a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test inhibitor (e.g., VX-680) at various concentrations
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or a vehicle control to the reaction wells.
-
Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]-ATP. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate IC50 determination.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.[6]
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid. This step precipitates the substrate while washing away unincorporated [γ-³²P]-ATP.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any remaining unincorporated radioactivity.
-
Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of kinase activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aurora Kinase Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora kinases, particularly Aurora A and Aurora B, in regulating key mitotic events.
Caption: Aurora kinase signaling pathway during mitosis.
References
- 1. apexbt.com [apexbt.com]
- 2. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Aurora Kinase Inhibitor-9 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a kinase inhibitor directly engages its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for validating the on-target engagement of Aurora kinase inhibitor-9 and other related compounds.
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets.[1][2] A multitude of small molecule inhibitors targeting Aurora kinases have been developed.[1] Verifying that these inhibitors bind to their intended Aurora kinase target inside a cell is paramount to understanding their mechanism of action and interpreting cellular phenotypes.
This guide explores three widely used methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Phosphorylation-Based Target Engagement Biomarkers. We will compare their principles, protocols, and the type of data they generate, using examples of various Aurora kinase inhibitors.
Comparison of Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Label-free; applicable to native proteins in cells and tissues.[4][5] | Can be technically demanding; may not be suitable for all targets. | Western Blot or Mass Spectrometry quantification of soluble protein after heat shock. |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the ATP pocket.[6][7] | Quantitative measurement of drug binding in live cells; high-throughput compatible.[6][8] | Requires genetic modification of the target protein (fusion to NanoLuc®).[9] | BRET ratio, IC50 values.[10] |
| Phosphorylation-Based Biomarkers | Inhibition of kinase activity is measured by a decrease in the phosphorylation of a known downstream substrate.[11][12] | Measures functional enzymatic inhibition in a cellular context; label-free for the inhibitor. | Requires a specific and validated phospho-antibody; signaling pathways can be complex.[11] | Western Blot or Immunofluorescence quantification of substrate phosphorylation.[1] |
Signaling Pathway and Experimental Workflows
To visualize the underlying principles of Aurora kinase inhibition and the methods to confirm target engagement, the following diagrams are provided.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 3. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications — CETSA [cetsa.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Aurora Kinase Inhibitor-9 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aurora kinase inhibitor-9 with other established Aurora kinase inhibitors, focusing on specificity evaluation through the use of knockout models. The information presented herein is supported by experimental data from peer-reviewed literature and detailed protocols for key validation assays.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] The three mammalian isoforms, Aurora A, B, and C, have distinct functions in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for cancer therapy.[1] Aurora kinase inhibitors are a class of small molecules designed to block the activity of these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.
This compound has emerged as a potent dual inhibitor of both Aurora A and Aurora B kinases. This guide aims to provide an objective evaluation of its specificity compared to other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), and to propose a robust experimental framework using knockout models for definitive specificity assessment.
Comparative Inhibitor Profiling
The in vitro potency of this compound, Alisertib, and Barasertib against Aurora A and Aurora B kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Aurora A | 93 | [2] |
| Aurora B | 90 | [2] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3][4] |
| Aurora B | 396.5 | [3][4] | |
| Barasertib (AZD1152-HQPA) | Aurora A | 1400 | [5][6] |
| Aurora B | 0.37 | [7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for evaluating inhibitor specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Aurora Kinase Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of stable knockout cell lines for Aurora A (AURKA) and Aurora B (AURKB).
-
1.1. sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the exonic regions of AURKA and AURKB using a publicly available design tool.
-
Synthesize and clone the designed sgRNAs into a Cas9-expressing vector containing a selectable marker (e.g., puromycin resistance).
-
-
1.2. Transfection and Selection:
-
Transfect the parental cell line (e.g., HeLa, HCT116) with the sgRNA/Cas9-expressing plasmid using a suitable transfection reagent.
-
After 24-48 hours, select for transfected cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
-
1.3. Single-Cell Cloning and Expansion:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones to establish clonal populations.
-
-
1.4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting with antibodies specific for Aurora A and Aurora B to confirm the absence of the target protein.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified Aurora kinases.
-
2.1. Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate).[9]
-
ATP.
-
Substrate (e.g., inactive histone H3 for Aurora B).[9]
-
Aurora kinase inhibitors (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (or similar).
-
-
2.2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and the specific substrate.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[10]
-
-
2.3. Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay in Knockout Models
This assay assesses the cytotoxic effect of the inhibitors on wild-type and knockout cell lines to determine on-target and off-target effects.
-
3.1. Cell Seeding:
-
Seed wild-type, AURKA-/-, and AURKB-/- cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
3.2. Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound, Alisertib, and Barasertib. Include a DMSO-treated control.
-
-
3.3. Viability Measurement (MTT or CCK-8 Assay):
-
After the desired incubation period (e.g., 72 hours), add MTT or CCK-8 reagent to each well.
-
Incubate for 1-4 hours to allow for the formation of formazan.
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
-
3.4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 values for each inhibitor in each cell line. A significant shift in the IC50 value in a knockout cell line compared to the wild-type indicates on-target activity.
-
Western Blot Analysis
This technique is used to confirm the inhibition of downstream signaling pathways of Aurora kinases in a cellular context.
-
4.1. Cell Lysis:
-
Treat wild-type, AURKA-/-, and AURKB-/- cells with the inhibitors for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
4.2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
4.3. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-Histone H3 (Ser10) (a marker for Aurora B activity), total Histone H3, Aurora A, Aurora B, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
4.4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound specificity. By comparing its in vitro potency with established inhibitors and utilizing knockout cell line models, researchers can gain a definitive understanding of its on-target and off-target effects. The detailed experimental protocols provided herein offer a practical approach to generating robust and reliable data for drug development and basic research applications. The use of knockout models is a powerful tool to validate the mechanism of action and specificity of novel kinase inhibitors, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
- 1. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis: Aurora Kinase Inhibitor-9 versus First-Generation Inhibitors
For Immediate Release
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, Aurora kinases, key regulators of cell division, have been a focal point for drug development. This guide provides a detailed comparison of a novel compound, Aurora kinase inhibitor-9 (AKI-9), against the first-generation Aurora kinase inhibitors: ZM447439, Hesperadin, and VX-680. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a sulfonamide-based 4-anilinoquinoline derivative, demonstrates potent dual inhibitory activity against Aurora A (AURKA) and Aurora B (AURKB).[1] This positions it as a significant advancement over first-generation inhibitors, which often exhibit either pan-kinase activity with off-target effects or a more limited inhibitory profile. This guide will delve into the comparative potency, selectivity, and anti-proliferative effects of AKI-9 against its predecessors, providing a clear rationale for its potential as a next-generation therapeutic agent.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for AKI-9 and the first-generation inhibitors against Aurora A and Aurora B kinases.
| Inhibitor | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Reference |
| This compound (AKI-9) | 0.093 | 0.090 | [1] |
| ZM447439 | ~0.110 | ~0.130 | [2] |
| Hesperadin | - | ~0.250 | |
| VX-680 | ~0.0006 | ~0.018 | [2] |
Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.
Table 2: Comparative Anti-Proliferative Activity (GI50)
The 50% growth inhibition (GI50) concentration indicates the effectiveness of a compound in inhibiting cancer cell growth. While direct comparative NCI-60 data for AKI-9 is not yet publicly available, the following table presents available data for the first-generation inhibitors against a selection of cancer cell lines from the NCI-60 panel. This provides a baseline for the expected performance of Aurora kinase inhibitors.
| Cell Line | Cancer Type | ZM447439 GI50 (µM) | Hesperadin GI50 (µM) | VX-680 GI50 (µM) |
| MCF7 | Breast | 1.95 | 0.13 | 0.016 |
| NCI-H460 | Lung | 2.21 | 0.11 | 0.015 |
| SF-268 | CNS | 1.83 | 0.12 | 0.014 |
| UACC-257 | Melanoma | 2.15 | 0.14 | 0.017 |
| 786-0 | Renal | 2.33 | 0.15 | 0.018 |
| OVCAR-3 | Ovarian | 1.98 | 0.13 | 0.016 |
| PC-3 | Prostate | 2.05 | 0.14 | 0.017 |
| COLO 205 | Colon | 1.89 | 0.12 | 0.015 |
| HL-60(TB) | Leukemia | 0.04 | 0.02 | 0.003 |
Data sourced from NCI-60 Cell Line Screen.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (for AKI-9)
The inhibitory activity of this compound against AURKA and AURKB was determined using a standard in vitro kinase assay. The protocol, as described by Al-Sanea et al. (2020), involves the following key steps:
-
Enzyme and Substrate Preparation: Recombinant human AURKA and AURKB enzymes and a suitable substrate (e.g., myelin basic protein) are prepared in a kinase reaction buffer.
-
Inhibitor Dilution: A series of dilutions of AKI-9 are prepared.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay or a fluorescence-based assay.
-
IC50 Calculation: The concentration of AKI-9 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Anti-Proliferative Assay (MTT Assay)
The anti-proliferative activity of the inhibitors is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth compared to untreated controls is calculated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Simplified Aurora kinase signaling pathway and points of inhibition.
Caption: General workflow for in vitro IC50 determination of Aurora kinase inhibitors.
Conclusion
This compound (AKI-9) presents a compelling profile as a dual inhibitor of Aurora A and Aurora B kinases, with potent activity demonstrated in preclinical models. Its balanced inhibition of both key Aurora isoforms may offer a therapeutic advantage over first-generation inhibitors, which often have a more restricted or less potent activity profile. The comprehensive data and standardized protocols provided in this guide are intended to facilitate further research and objective evaluation of AKI-9 in the context of ongoing cancer drug discovery efforts. The continued investigation into the efficacy and safety of AKI-9 is warranted to fully elucidate its potential as a next-generation anti-cancer agent.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Aurora Kinase Inhibitor-9
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Aurora kinase inhibitor-9. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in handling this novel research chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 2419107-09-6) was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potent, biologically active compounds, particularly kinase inhibitors used in cancer research, and information available for structurally similar compounds. It is imperative to consult the supplier-provided SDS upon receipt of the compound and to perform a risk assessment for all procedures.
Immediate Safety and Handling Protocols
This compound is a potent, dual inhibitor of Aurora A and Aurora B kinases, indicating significant biological activity.[1][2] As with many kinase inhibitors, it should be handled with caution to minimize exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound in its solid form and in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove immediately after handling the compound, minimizing the risk of contaminating other surfaces. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling fine particles of the potent compound. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet. | Provides primary containment and prevents the release of airborne particles into the laboratory environment. |
| Designated Area | Establish a designated area for handling this compound. | Confines the handling of the potent compound to a specific, easily decontaminated area, preventing cross-contamination. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan ensures consistency and safety throughout the lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stored at room temperature, but always follow the supplier's specific recommendations.[1]
Preparation of Stock Solutions
-
Pre-calculation: Calculate the required amount of solid and solvent before entering the fume hood to minimize time spent handling the open container.
-
Weighing: Weigh the solid compound in the fume hood on a tared weigh paper or in a disposable weigh boat.
-
Dissolution: Add the solvent to the solid in a sealed container (e.g., a vial with a screw cap) and mix gently until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Decontamination | Work surfaces in the designated handling area should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after each use. The cleaning materials should be disposed of as solid hazardous waste. |
Quantitative Data
This compound is a potent dual inhibitor of Aurora A and Aurora B kinases. The following table summarizes its in vitro activity.
| Target Kinase | IC₅₀ (µM) |
| Aurora A | 0.093[1][2] |
| Aurora B | 0.09[1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Aurora Kinase Signaling Pathway
Aurora kinases play a crucial role in cell cycle regulation, particularly during mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately, cell death, which is why they are a target for cancer therapy.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
By adhering to these safety protocols and operational plans, research institutions can ensure the well-being of their personnel while advancing scientific discovery. This commitment to safety fosters a trusted and reliable research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
